UMP-morpholidate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N3O9P |
|---|---|
Molecular Weight |
393.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |
InChI |
InChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
AJFNOZWHVDTKIH-HJQYOEGKSA-N |
Isomeric SMILES |
C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is UMP-morpholidate's role in nucleotide chemistry
An In-depth Technical Guide to the Role of UMP-morpholidate in Nucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine monophosphate (UMP) is a fundamental building block for nucleic acids and plays a pivotal role in the biosynthesis of various essential biomolecules, including carbohydrates and lipids.[1][2] In its native state, the phosphate group of UMP is not sufficiently reactive for certain biochemical transformations. To overcome this, chemists have developed activated forms of UMP, among which Uridine 5'-monophosphomorpholidate (this compound) is of paramount importance. This guide provides a comprehensive overview of the critical role of this compound in nucleotide chemistry, with a focus on its application in the synthesis of nucleotide sugars, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Function: The Khorana-Moffatt Reaction
The primary role of this compound is to serve as an activated UMP donor in the synthesis of uridine diphosphate (UDP)-sugars.[3][4] This is achieved through a coupling reaction with a sugar 1-phosphate, a process known as the Khorana-Moffatt reaction. In this reaction, the morpholidate group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate of the sugar 1-phosphate on the phosphate of UMP. This results in the formation of a pyrophosphate linkage, yielding the corresponding UDP-sugar.
The versatility of this method has made it a preferred route for the synthesis of a wide array of UDP-sugars, which are indispensable substrates for glycosyltransferases in the enzymatic synthesis of complex oligosaccharides and glycoconjugates.
Applications in Research and Drug Development
The UDP-sugars synthesized using this compound are crucial for various research and drug development applications:
-
Glycobiology Research: UDP-sugars are essential for studying the function of glycosyltransferases and for the enzymatic synthesis of complex glycans to investigate their roles in cell recognition, signaling, and disease.
-
Drug Development: The chemoenzymatic synthesis of heparin and its analogues, which are important anticoagulant drugs, relies on the availability of specific UDP-sugars like UDP-iduronic acid (UDP-IdoA). The ability to synthesize homogeneous heparin-like oligosaccharides is of major importance for developing new therapeutics with reduced side effects.
-
Synthesis of Labeled Compounds: this compound is used in the synthesis of isotopically labeled UDP-sugars, such as uridine diphospho(13C6)glucose, which are valuable tools for structural identification and metabolic studies.
Quantitative Data
The efficiency of the Khorana-Moffatt reaction using this compound can vary depending on the specific sugar phosphate and reaction conditions. Below is a summary of reported quantitative data for the synthesis of UDP-IdoA.
| Product | Starting Materials | Yield | Key Byproduct | Reference |
| UDP-IdoA | Methyl 1-phospho-α-l-idopyranuronate and this compound | 26% (over 2 steps) | Uridine diphosphate dimer (from self-condensation of this compound) |
Experimental Protocols
Synthesis of Uridine 5′-Diphosphoiduronic Acid (UDP-IdoA) using this compound
The following protocol is adapted from the synthesis of UDP-IdoA and serves as a representative example of the use of this compound.
Materials:
-
Monopyridinium salt of methyl 1-phospho-α-l-idopyranuronate
-
4-morpholine N,N′-dicyclohexylcarboxamidinium uridine 5′-phosphomorpholidate (this compound)
-
Anhydrous pyridine
-
Methanol (MeOH)
-
Water (H₂O)
-
Triethylamine (Et₃N)
-
BioGel P2 resin
-
Ammonium bicarbonate (NH₄HCO₃)
-
Semipreparative SAX-HPLC column
Procedure:
-
Anhydrous Preparation:
-
Dissolve the monopyridinium salt of methyl 1-phospho-α-l-idopyranuronate (14 mg, 36 μmol) in anhydrous pyridine (1 mL) and evaporate under diminished pressure. Repeat this process three times to ensure the removal of water.
-
Similarly, prepare an anhydrous solution of this compound (34 mg, 49 μmol) in anhydrous pyridine (2 mL) by repeated evaporation.
-
-
Coupling Reaction:
-
Combine the dried reactants and dissolve them in a minimal amount of anhydrous pyridine.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
-
Deprotection:
-
After the coupling reaction is complete, treat the resulting mixture with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester protecting group from the iduronic acid.
-
-
Purification:
-
Perform an initial purification using a BioGel P2 column with 0.25 M NH₄HCO₃ as the eluent.
-
Desalt the fractions containing the product on a BioGel P2 column with water as the eluent.
-
Lyophilize the product-containing fractions.
-
Further purify the product by semipreparative SAX-HPLC using a linear gradient from 0 to 1 M NaCl over 50 minutes. This step is crucial for removing the uridine diphosphate dimer, a common byproduct from the self-condensation of this compound.
-
Desalt the final product on a BioGel P2 column to obtain pure UDP-IdoA.
-
Visualizations
Workflow for UDP-Sugar Synthesis via the Khorana-Moffatt Reaction
Caption: Workflow of UDP-Sugar Synthesis.
De Novo Biosynthesis of UMP
Caption: De Novo UMP Biosynthesis Pathway.
References
- 1. Uridine 5'-monophosphate (UMP) synthesis connects nucleotide metabolism to programmed cell death in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel interactions of fluorinated nucleotide derivatives targeting orotidine-5′-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt | 24558-91-6 [sigmaaldrich.com]
UMP-morpholidate mechanism of action in UDP-sugar synthesis
An In-depth Technical Guide on the UMP-Morpholidate Mechanism of Action in UDP-Sugar Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (UDP)-sugars are vital activated monosaccharides that serve as the fundamental building blocks for the biosynthesis of a vast array of complex carbohydrates and glycoconjugates, including glycoproteins, glycolipids, and proteoglycans.[1][2] These molecules are central to numerous biological processes, and their availability is crucial for research in glycobiology and the development of novel therapeutics. The synthesis of UDP-sugars, particularly unnatural analogs for studying enzymatic pathways or for use as inhibitors, is a key challenge in carbohydrate chemistry.
Two primary strategies exist for the synthesis of UDP-sugars: chemical synthesis and chemoenzymatic methods.[3][4] While enzymatic methods offer high stereoselectivity, chemical synthesis provides a versatile approach to a wider range of structures not accessible through biological pathways. Among the chemical methods, the this compound procedure, also known as the Khorana–Moffatt method, remains a preferred and widely used route for the synthesis of UDP-sugars.[5]
This technical guide provides a comprehensive overview of the this compound mechanism for UDP-sugar synthesis, detailing the reaction, experimental protocols, and quantitative data, while also offering a comparison with enzymatic approaches.
The this compound Mechanism of Action
The this compound method is a robust chemical strategy for the formation of the pyrophosphate bond in UDP-sugars. The core of this mechanism involves the coupling of a sugar-1-phosphate with an activated form of uridine monophosphate (UMP), specifically uridine 5′-monophosphomorpholidate.
The reaction proceeds via the nucleophilic attack of the phosphate oxygen of the sugar-1-phosphate on the phosphorus atom of the this compound. The morpholine group acts as a good leaving group, facilitating the formation of the desired pyrophosphate linkage. This reaction is typically carried out in an anhydrous solvent, such as pyridine, to prevent hydrolysis of the activated morpholidate. A common challenge with this method is the self-condensation of this compound, which leads to the formation of a uridine diphosphate dimer as a classical byproduct.
References
- 1. Chemoenzymatic Synthesis and Applications of Prokaryote-Specific UDP-Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UMP-morpholidate: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is a pivotal activated nucleotide intermediate, primarily recognized for its critical role in the synthesis of various uridine diphosphate (UDP) sugars. Its function as a key reactant in the renowned Khorana-Moffatt procedure has cemented its importance in carbohydrate chemistry and the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates.[1][2] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and detailed experimental protocols for professionals in drug development and biochemical research.
Chemical Properties
This compound is commercially available, most commonly as its 4-morpholine-N,N′-dicyclohexylcarboxamidine salt, which enhances its stability for storage.[3] The fundamental chemical and physical properties of both the free acid form and its salt are summarized below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | Uridine 5'-monophosphomorpholidate | [2] |
| Synonyms | This compound, Uridine 5'-(4-morpholinyl)phosphonate | [2] |
| Molecular Formula | C₁₃H₂₀N₃O₉P | PubChem |
| Molecular Weight | 393.29 g/mol | PubChem |
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 27908-36-7 (free acid) | PubChem |
| Form | Powder | |
| Assay | ≥97% (HPLC) | |
| Storage Temperature | -20°C |
4-morpholine-N,N′-dicyclohexylcarboxamidine salt:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉N₃O₉P · C₁₇H₃₂N₃O | |
| Molecular Weight | 686.73 g/mol | |
| CAS Number | 24558-91-6 |
Stability Profile
The stability of this compound is a critical consideration for its storage and effective use in synthesis. As a phosphoramidate, its P-N bond is susceptible to hydrolysis, particularly under acidic conditions.
pH Stability
The phosphoramidate linkage in this compound is known to be labile under acidic conditions due to protonation of the nitrogen atom, which facilitates nucleophilic attack by water. In contrast, it exhibits greater stability at neutral and higher pH values.
Kinetic studies on analogous nucleoside phosphoramidates provide insights into the hydrolytic stability of this compound. For instance, the hydrolysis of related compounds is significantly faster in acidic solutions compared to neutral or alkaline conditions. The predominant reaction in moderately acidic environments (pH 2-6) is the acid-catalyzed cleavage of the P-N bond. Under alkaline conditions (pH > 9), hydrolysis is primarily catalyzed by hydroxide ions.
Temperature Stability
For long-term storage, this compound and its salts should be kept at -20°C. As with many phosphoramidites, storage at ambient temperatures, especially in solution, can lead to degradation over time. Thermal stability studies on related phosphoramidites indicate that decomposition can occur at elevated temperatures, highlighting the importance of maintaining cold storage conditions.
Enzymatic Stability
Information regarding the specific enzymatic degradation of this compound is limited. However, the phosphoramidate bond in general can be cleaved by various enzymes, including phosphoramidases and some nucleases. The susceptibility of this compound to enzymatic cleavage would depend on the specific enzymes present.
Experimental Protocols
Synthesis of Uridine 5'-monophosphomorpholidate
The synthesis of this compound is famously described in the work of Moffatt and Khorana. The procedure involves the reaction of uridine 5'-monophosphate (UMP) with morpholine in the presence of a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC).
Materials:
-
Uridine 5'-monophosphate (UMP)
-
Morpholine
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous pyridine (solvent)
-
Anhydrous t-butanol
Procedure (based on the Khorana-Moffatt method):
-
A solution of UMP (as its pyridinium salt) and morpholine is prepared in a mixture of anhydrous pyridine and t-butanol.
-
DCC is added to the solution, and the reaction mixture is stirred at room temperature for an extended period (typically several days).
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The product is precipitated from the concentrated solution by the addition of an anhydrous non-polar solvent (e.g., ether).
-
The crude product can be further purified by recrystallization or chromatography.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.
Chromatographic Purification:
-
Gel Filtration: As described in protocols utilizing this compound, size exclusion chromatography using resins like BioGel P2 can be employed to separate the product from smaller molecules.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of this compound and its reaction products. A linear gradient of a suitable organic solvent (e.g., acetonitrile) in a buffered aqueous mobile phase is typically used.
Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment of the uridine and morpholine moieties.
-
³¹P NMR: This is a particularly useful technique for characterizing phosphorus-containing compounds. Phosphoramidates typically exhibit distinct chemical shifts. The purity of a phosphoramidite can be assessed by ³¹P NMR spectroscopy, with the two diastereomers often showing separate peaks.
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.
Applications in Synthesis
The primary application of this compound is as an activated form of UMP for the synthesis of UDP-sugars. This is exemplified by the Khorana-Moffatt procedure.
Khorana-Moffatt Procedure for UDP-Sugar Synthesis
This reaction involves the coupling of a sugar-1-phosphate with this compound.
In this workflow, the sugar-1-phosphate, typically as its pyridinium salt, is reacted with this compound in anhydrous pyridine. The reaction results in the formation of the desired UDP-sugar and a morpholine phosphate byproduct.
A common side reaction is the self-condensation of this compound to form a uridine diphosphate dimer. Purification methods such as gel filtration and HPLC are necessary to isolate the pure UDP-sugar.
Signaling Pathways and Experimental Workflows
As a synthetic intermediate, this compound is not directly involved in cellular signaling pathways. However, the UDP-sugars synthesized using this compound are crucial precursors in numerous biosynthetic pathways, including the synthesis of glycogen, glycoproteins, and glycolipids.
The experimental workflow for a typical synthesis utilizing this compound can be visualized as follows:
Conclusion
This compound remains an indispensable tool in carbohydrate chemistry and the synthesis of biologically important molecules. Understanding its chemical properties, stability limitations, and the nuances of its handling and reaction conditions is paramount for its successful application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this versatile reagent for the synthesis of complex UDP-sugars and their derivatives.
References
The Khorana-Moffatt Reaction: A Technical Guide to the Synthesis of UDP-Sugar Analogs with UMP-Morpholidate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Khorana-Moffatt reaction, focusing on its application in the synthesis of uridine diphosphate (UDP)-sugar analogs through the coupling of a sugar-1-phosphate with uridine 5'-monophosphomorpholidate (UMP-morpholidate). This powerful chemical method remains a cornerstone in glycobiology and drug discovery for accessing modified nucleotide sugars, which are essential tools for studying and manipulating glycosylation pathways.
Core Concepts
The Khorana-Moffatt reaction, in the context of nucleotide sugar synthesis, is a condensation reaction that forms a pyrophosphate bond between a sugar-1-phosphate and a nucleoside monophosphate activated as a phosphoromorpholidate.[1][2] This method is highly valued for its stereochemical integrity, as the anomeric configuration of the starting sugar-1-phosphate is retained in the final UDP-sugar product.[1] The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the activated this compound.[1]
Reaction Mechanism
The synthesis of a UDP-sugar via the Khorana-Moffatt procedure involves the nucleophilic attack of the phosphate anion of a sugar-1-phosphate on the activated phosphorus of this compound. The morpholine group acts as a good leaving group, facilitating the formation of the pyrophosphate linkage. The reaction is often catalyzed by weak acids, such as tetrazole, which can protonate the morpholine nitrogen, further enhancing its leaving group ability and leading to shorter reaction times and improved yields.[3]
Caption: General mechanism of the Khorana-Moffatt reaction for UDP-sugar synthesis.
Quantitative Data
The Khorana-Moffatt reaction has been successfully employed for the synthesis of a wide variety of natural and unnatural UDP-sugars. The yields can vary depending on the specific sugar-1-phosphate, reaction conditions, and purification methods. Below is a summary of reported yields for the synthesis of various UDP-sugars using the this compound approach.
| UDP-Sugar Derivative | Starting Sugar-1-Phosphate | Catalyst | Reaction Time | Isolated Yield (%) | Reference |
| UDP-α-D-glucose | α-D-glucose-1-phosphate | None | 5-7 days | 59 | |
| UDP-α-D-galactose | α-D-galactose-1-phosphate | None | 5-7 days | 68 | |
| GDP-α-D-mannose | α-D-mannose-1-phosphate | None | 5-7 days | 63 | |
| UDP-L-arabinose | L-arabinose-1-phosphate | 1H-Tetrazole | 18 h | 75 | |
| UDP-D-xylose | D-xylose-1-phosphate | 1H-Tetrazole | 18 h | 80 | |
| UDP-IdoA | IdoA-1-phosphate | Not specified | Not specified | 26 (over 2 steps) | Not specified in search results |
| UDP-Heptoses | Heptose-1-phosphates | Not specified | Not specified | 65-95 |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of a UDP-sugar using the Khorana-Moffatt reaction, based on procedures described in the literature. This should be adapted and optimized for specific substrates.
Materials and Reagents
-
Sugar-1-phosphate (dried extensively under high vacuum)
-
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous pyridine
-
1H-Tetrazole (optional, as catalyst)
-
Anhydrous methanol
-
Triethylamine
-
Deionized water
-
Bio-Gel P2 resin or equivalent size-exclusion chromatography medium
-
Ammonium bicarbonate buffer
-
HPLC system with an anion-exchange or reverse-phase column
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of UDP-sugars.
Step-by-Step Procedure
-
Preparation of Reactants: The sugar-1-phosphate and this compound must be thoroughly dried under high vacuum over P₂O₅ for several hours to ensure anhydrous conditions.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried sugar-1-phosphate and a molar excess (typically 1.5-2 equivalents) of this compound in anhydrous pyridine.
-
Catalysis (Optional but Recommended): Add 1H-tetrazole (approximately 3-4 equivalents relative to the sugar-1-phosphate) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Reaction times can range from 18 hours to 7 days, depending on the substrates and the use of a catalyst.
-
Work-up: After the reaction is complete, quench by adding a small amount of water. The solvent is then removed under reduced pressure.
-
Deprotection (if applicable): If the sugar-1-phosphate contained protecting groups (e.g., acetyl esters), they are typically removed at this stage. For example, acetyl groups can be removed by treatment with a mixture of methanol, water, and triethylamine.
-
Initial Purification (Size-Exclusion Chromatography): The crude product is dissolved in a minimal amount of the appropriate buffer (e.g., 0.1 M ammonium bicarbonate) and loaded onto a size-exclusion column (e.g., Bio-Gel P2). The column is eluted with the same buffer, and fractions are collected. Fractions containing the UDP-sugar are identified by UV absorbance at 262 nm and/or by a suitable assay.
-
Lyophilization: The product-containing fractions from the size-exclusion chromatography are pooled and lyophilized.
-
Final Purification (HPLC): For higher purity, the lyophilized product is further purified by high-performance liquid chromatography (HPLC). Anion-exchange chromatography is commonly used to separate the desired UDP-sugar from unreacted UMP and other charged byproducts.
-
Desalting: The purified UDP-sugar fractions from HPLC are desalted using a size-exclusion column eluted with deionized water.
-
Final Product: The desalted product is lyophilized to yield the pure UDP-sugar as a white solid.
Conclusion
The Khorana-Moffatt reaction remains a vital and versatile tool for the chemical synthesis of UDP-sugars. Its reliability in preserving the anomeric stereochemistry makes it particularly valuable for creating specific sugar nucleotide probes and inhibitors for drug development and glycobiology research. While enzymatic and chemoenzymatic methods have emerged as powerful alternatives, the chemical synthesis approach pioneered by Khorana and Moffatt offers unparalleled flexibility in accessing a wide range of non-natural UDP-sugar analogs. Careful control of anhydrous conditions and a robust purification strategy are critical for obtaining high yields of the desired product.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Uridine 5'-Monophosphomorpholidate (UMP-Morpholidate)
This guide provides a comprehensive overview of Uridine 5'-monophosphomorpholidate (this compound), a critical reagent in the synthesis of nucleotide sugars. It covers its chemical properties, molecular structure, and detailed experimental protocols for its application, with a focus on enabling researchers to effectively utilize this compound in their work.
Core Properties of this compound
This compound is an activated form of uridine monophosphate (UMP). It is primarily available as the compound itself or as its more stable 4-morpholine-N,N′-dicyclohexylcarboxamidine salt, which is frequently used in synthesis.[1] The presence of the morpholidate group makes the phosphate susceptible to nucleophilic attack, facilitating the formation of a pyrophosphate bond.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common salt form.
| Property | This compound | This compound 4-morpholine-N,N′-dicyclohexylcarboxamidine salt |
| CAS Number | 27908-36-7[2][3] | 24558-91-6 |
| Molecular Formula | C₁₃H₂₀N₃O₉P | C₁₃H₁₉N₃O₉P · C₁₇H₃₂N₃O |
| Molecular Weight | 393.29 g/mol | 686.73 g/mol |
| Appearance | Powder | Powder |
| Purity (Typical) | ≥97% (HPLC) | ≥97% (HPLC) |
| Storage Temperature | -20°C | -20°C |
| Solubility | Soluble in DMSO (65 mg/mL) | Soluble in anhydrous pyridine |
Molecular Structure
The structure of this compound consists of a uridine monophosphate core where the phosphate group is activated by a morpholine ring.
Caption: Molecular structure of this compound.
Applications in Drug Development and Research
This compound is a key intermediate in the synthesis of UDP-sugars (uridine diphosphate sugars). These UDP-sugars are essential substrates for glycosyltransferases, enzymes that play a fundamental role in the biosynthesis of complex carbohydrates, glycoproteins, and glycolipids. Therefore, having access to a variety of natural and unnatural UDP-sugars is crucial for:
-
Drug Discovery: Developing inhibitors of glycosyltransferases.
-
Glycobiology Research: Probing the function of enzymes involved in glycosylation pathways.
-
Chemoenzymatic Synthesis: Creating complex oligosaccharides and glycoconjugates with potential therapeutic applications, such as heparin-like molecules.
The primary synthetic route involving this compound is the Khorana-Moffatt procedure , which facilitates the coupling of a sugar 1-phosphate with this compound to form the corresponding UDP-sugar.
Experimental Protocols
The following is a generalized protocol for the synthesis of a UDP-sugar using this compound, based on the Khorana-Moffatt procedure. This protocol requires an inert atmosphere and anhydrous conditions.
Materials and Reagents
-
Sugar 1-phosphate (e.g., α-D-glucopyranosyl-1-phosphate)
-
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt
-
Anhydrous Pyridine
-
1H-Tetrazole (as catalyst, optional but recommended)
-
Anhydrous solvents (e.g., Dichloromethane, Methanol)
-
Triethylamine (Et₃N)
-
Purification columns (e.g., Bio-Gel P2, SAX-HPLC)
Synthesis Workflow
The overall workflow involves the activation of the sugar phosphate and its subsequent coupling with this compound.
Caption: UDP-Sugar Synthesis Workflow.
Step-by-Step Procedure
This procedure is adapted from methodologies described for UDP-sugar synthesis.
-
Preparation of Reactants:
-
The sugar 1-phosphate (1 equivalent) is converted to its pyridinium salt by dissolving it in anhydrous pyridine and evaporating under reduced pressure. This process is repeated three times to ensure the removal of water.
-
This compound salt (typically 1.2-1.5 equivalents) is also rendered anhydrous by co-evaporation with anhydrous pyridine three times.
-
-
Coupling Reaction:
-
The dried sugar 1-phosphate and this compound are combined in a flask under an inert atmosphere (e.g., Argon).
-
Anhydrous pyridine is added to dissolve the reactants.
-
For catalyzed reactions, 1H-tetrazole (3-4 equivalents) is added.
-
The reaction mixture is stirred at room temperature for 2-5 days. The progress can be monitored by TLC or HPLC.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, the solvent is removed in vacuo.
-
If the sugar phosphate was protected (e.g., with acetyl groups), a deprotection step is required. A common method is treatment with a mixture of Methanol/Water/Triethylamine (e.g., 2:2:1 v/v/v) or catalytic sodium methoxide in methanol.
-
-
Purification:
-
The crude product is first purified by size-exclusion chromatography (e.g., Bio-Gel P2 column) with a volatile buffer like 0.25 M ammonium bicarbonate to remove salts and smaller molecules.
-
Fractions containing the product are pooled and lyophilized.
-
A second purification step using semi-preparative anion-exchange HPLC (SAX-HPLC) is often necessary to separate the desired UDP-sugar from byproducts like the UMP-dimer, which can form from the self-condensation of this compound.
-
The purified fractions are desalted again using a Bio-Gel P2 column with water as the eluent and then lyophilized to yield the final, pure UDP-sugar.
-
Conclusion
Uridine 5'-monophosphomorpholidate is an indispensable tool for the chemical synthesis of UDP-sugars, which are vital for research in glycobiology and the development of therapeutics targeting glycosylation pathways. Understanding its properties and the nuances of its application in the Khorana-Moffatt procedure is essential for achieving high-yield, successful syntheses of these important biomolecules.
References
A Technical Guide to UMP-Morpholidate: Commercial Sources, Purity, and Application in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of uridine 5'-monophosphomorpholidate (UMP-morpholidate), a critical reagent in the synthesis of nucleotide sugars. We will delve into its commercial availability, typical purity levels, and the foundational experimental protocols for its synthesis and application, particularly focusing on the widely used Khorana-Moffatt reaction for the preparation of uridine diphosphate (UDP)-sugars.
Commercial Availability and Purity
This compound is commercially available from several chemical suppliers, typically as a more stable salt form, the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt. This form enhances its shelf-life and handling characteristics.
Table 1: Commercial Sources and Purity of this compound
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |
| Sigma-Aldrich | Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt | 24558-91-6 | ≥93% to ≥97% | HPLC |
| MedChemExpress | This compound | 27908-36-7 | 98.01% | HPLC |
| Biosynth | This compound | 27908-36-7 | Not specified | Not specified |
Note: CAS number 27908-36-7 typically refers to the free acid form of this compound, while 24558-91-6 refers to the dicyclohexylcarboxamidine salt. Purity levels can vary between batches and suppliers.
The purity of commercial this compound is most commonly determined by High-Performance Liquid Chromatography (HPLC). While specific conditions are proprietary to the supplier, a general method for nucleotide analysis can be adapted for purity assessment.
Synthesis and Purification of this compound
While commercially available, this compound can also be synthesized in the laboratory. The fundamental principle involves the activation of uridine 5'-monophosphate (UMP) and subsequent reaction with morpholine. A common method utilizes dicyclohexylcarbodiimide (DCC) as the activating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Uridine 5'-monophosphate (UMP)
-
Morpholine
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous pyridine
-
Anhydrous tert-butanol
-
Diethyl ether
-
Water
Procedure:
-
Preparation of UMP solution: Dissolve UMP (1 equivalent) in a mixture of water and anhydrous tert-butanol.
-
Addition of Morpholine: Add morpholine (4 equivalents) to the UMP solution.
-
Activation with DCC: In a separate flask, dissolve DCC (4 equivalents) in anhydrous tert-butanol. Add this solution dropwise to the UMP/morpholine mixture with vigorous stirring at room temperature.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. A precipitate of dicyclohexylurea (DCU) will form.
-
Workup:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a minimal amount of water.
-
Extract the aqueous solution with diethyl ether to remove any remaining DCC and DCU.
-
Lyophilize the aqueous layer to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by column chromatography on a Dowex (pyridinium form) resin or by recrystallization.
Caption: General workflow for UDP-sugar synthesis.
Analytical Methods for Purity Determination
As previously mentioned, HPLC is the standard method for assessing the purity of this compound and the resulting UDP-sugars. Reversed-phase chromatography with an ion-pairing agent is a common approach for separating these polar molecules.
HPLC Method for Nucleotide Analysis
Table 2: Example HPLC Conditions for Nucleotide Separation
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1 M Potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Injection Volume | 20 µL |
Note: This is a general method and may require optimization for specific applications.
Diagram 3: Analytical Workflow for Purity Assessment
Caption: HPLC analysis workflow for this compound.
Conclusion
This compound is an indispensable tool for researchers in glycobiology and related fields. Its commercial availability in a stable salt form simplifies its use, while laboratory synthesis provides a cost-effective alternative. The Khorana-Moffatt reaction, utilizing this compound, remains a robust and widely employed method for the synthesis of a diverse range of UDP-sugars. Understanding the principles of its synthesis, purification, and application, as outlined in this guide, is crucial for the successful design and execution of experiments in glycoscience.
An In-depth Technical Guide to the Core Principles of UMP-Morpholidate Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of Uridine Monophosphate (UMP)-morpholidate activation, a cornerstone chemical method for the synthesis of uridine diphosphate (UDP)-sugars and other vital nucleotide derivatives. This document details the underlying reaction mechanism, provides quantitative data for various substrates, outlines detailed experimental protocols, and presents visual representations of the key chemical pathways and workflows.
Introduction: The Significance of UMP-Morpholidate Activation
Uridine diphosphate sugars are essential activated intermediates in a vast array of biochemical pathways, most notably in the biosynthesis of complex carbohydrates and glycoconjugates. The glycosidic linkages they help form are critical for cellular recognition, signaling, and structural integrity. The chemical synthesis of these vital molecules often relies on the activation of Uridine Monophosphate (UMP). The this compound method, a refinement of the original carbodiimide procedure, provides a stable, yet reactive, intermediate for the efficient formation of the pyrophosphate bond characteristic of UDP-sugars.
The Core Principle: The Khorana-Moffatt Reaction
The activation of UMP via a morpholidate intermediate is central to the Khorana-Moffatt reaction for the synthesis of UDP-sugars. This method involves the coupling of a sugar-1-phosphate with a this compound derivative. The morpholino group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate group of the sugar-1-phosphate to form the desired pyrophosphate linkage.
The overall reaction can be summarized as follows:
Sugar-1-phosphate + this compound → UDP-sugar + Morpholine
This reaction is typically carried out in an anhydrous pyridine solvent, which acts as both a solvent and a base. The reaction can be slow, often requiring several days to proceed to completion.
Enhancing Efficiency: The Role of 1H-Tetrazole Catalysis
To improve the kinetics and overall yield of the Khorana-Moffatt procedure, 1H-tetrazole is often employed as a catalyst.[1][2] Research has shown that 1H-tetrazole significantly accelerates the coupling reaction, reducing reaction times from days to hours and increasing yields substantially.[1][2]
The catalytic action of 1H-tetrazole is believed to be twofold:
-
Acid Catalysis: Tetrazole can protonate the nitrogen atom of the morpholino group, making it a better leaving group.[1]
-
Nucleophilic Catalysis: Tetrazole can act as a nucleophile, attacking the this compound to form a highly reactive phosphotetrazolide intermediate. This intermediate is then readily attacked by the sugar-1-phosphate.
Quantitative Data on UDP-Sugar Synthesis
The this compound activation method has been successfully applied to a wide range of sugar-1-phosphates. The following table summarizes representative yields and reaction conditions for the synthesis of various UDP-sugars.
| Sugar-1-Phosphate | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| α-L-Iduronic acid-1-phosphate | None | Pyridine | 5 days | 26 (over 2 steps) | |
| β-D-Glucose-1-phosphate | 1H-Tetrazole | Pyridine | Not Specified | High | |
| α-D-Galactose-1-phosphate | 1H-Tetrazole | Pyridine | Not Specified | 76-91 | |
| α-D-Mannose-1-phosphate | 1H-Tetrazole | Pyridine | Not Specified | 76-91 | |
| L-Fucose-1-phosphate | 1H-Tetrazole | Pyridine | Not Specified | 76-91 |
Key Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of a UDP-sugar using the this compound method with 1H-tetrazole catalysis.
Materials:
-
Sugar-1-phosphate (e.g., Glucose-1-phosphate)
-
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidinium salt
-
1H-Tetrazole
-
Anhydrous Pyridine
-
Anhydrous Methanol
-
Dowex resin (pyridinium form)
-
Size-exclusion chromatography media (e.g., Bio-Gel P2)
-
Anion-exchange chromatography column (e.g., SAX-HPLC)
Procedure:
-
Preparation of the Pyridinium Salt of Sugar-1-Phosphate:
-
Dissolve the sugar-1-phosphate in water.
-
Pass the solution through a column of Dowex resin (pyridinium form).
-
Lyophilize the eluate to obtain the pyridinium salt of the sugar-1-phosphate.
-
Thoroughly dry the product under high vacuum over P₂O₅.
-
-
Coupling Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the dried pyridinium salt of the sugar-1-phosphate and a molar excess (typically 1.5-2 equivalents) of this compound salt in anhydrous pyridine.
-
Add a catalytic amount of 1H-tetrazole (typically 0.3-0.5 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). The reaction is typically complete within 24-48 hours.
-
-
Work-up and Deprotection (if applicable):
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
If the sugar-1-phosphate contained protecting groups (e.g., acetyl groups), they can be removed at this stage by treatment with a suitable reagent, such as sodium methoxide in methanol, followed by neutralization.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of water or a suitable buffer.
-
The primary purification is often performed by size-exclusion chromatography (e.g., Bio-Gel P2) to remove unreacted starting materials and smaller byproducts.
-
A common byproduct is the uridine diphosphate dimer, formed from the self-condensation of this compound.
-
For higher purity, a secondary purification step using anion-exchange chromatography (e.g., SAX-HPLC) is often necessary to separate the desired UDP-sugar from any remaining impurities and the byproduct dimer.
-
Monitor the fractions for the presence of the product (e.g., by UV absorbance at 262 nm).
-
Pool the fractions containing the pure UDP-sugar and lyophilize to obtain the final product as a white solid.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the principles of this compound activation, the following diagrams, generated using the DOT language, illustrate the key chemical pathway and a typical experimental workflow.
Caption: Chemical pathway of this compound activation catalyzed by 1H-tetrazole.
Caption: A typical experimental workflow for the synthesis of UDP-sugars.
Conclusion
The this compound activation method, particularly when catalyzed by 1H-tetrazole, remains a powerful and versatile tool for the chemical synthesis of UDP-sugars. Its reliability and applicability to a diverse range of sugar substrates make it an indispensable technique for researchers in glycobiology, chemical biology, and drug discovery. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and effective purification strategies are key to achieving high yields of these crucial biological molecules. This guide provides the foundational knowledge for scientists and professionals to successfully apply this important synthetic methodology in their research and development endeavors.
References
UMP-Morpholidate: A Cornerstone in the Synthesis of Nucleotide Precursors for Research and Drug Development
An In-depth Technical Guide
Introduction
Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is a pivotal activated nucleotide derivative that has played a foundational role in the chemical synthesis of a wide array of nucleotide precursors. Its significance stems from its utility in the robust and versatile Khorana-Moffatt procedure, a cornerstone method for the formation of pyrophosphate bonds. This technical guide provides a comprehensive overview of the synthesis, mechanism, and application of this compound, with a particular focus on its role in preparing nucleotide sugars and its relevance to the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in nucleotide chemistry and related fields.
The Chemistry of this compound
This compound is an activated form of uridine monophosphate (UMP) where the phosphate group is converted to a phosphomorpholidate. This transformation renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by a phosphate anion, facilitating the formation of a pyrophosphate linkage.
Synthesis of this compound
The classical synthesis of this compound was first reported by Moffatt and Khorana in 1961. The procedure involves the reaction of UMP with morpholine in the presence of a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol: Synthesis of Uridine 5'-Monophosphomorpholidate
This protocol is adapted from the original Moffatt and Khorana procedure.
Materials:
-
Uridine 5'-monophosphate (UMP)
-
Morpholine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous pyridine (as solvent)
-
Water
-
Ether
Procedure:
-
A solution of UMP (1.0 equivalent) and morpholine (4.0 equivalents) in a mixture of water and t-butyl alcohol is treated with N,N'-dicyclohexylcarbodiimide (DCC) (2.0 equivalents).
-
The reaction mixture is allowed to stand at room temperature for an extended period (typically 2-3 days) to ensure complete reaction.
-
The precipitated N,N'-dicyclohexylurea is removed by filtration.
-
The filtrate is concentrated to a small volume under reduced pressure.
-
The concentrated solution is then treated with aqueous pyridine and the unreacted UMP is precipitated by the addition of ethanol.
-
After filtration, the filtrate is evaporated to dryness, and the residue is triturated with ether to yield the pyridinium salt of uridine 5'-monophosphomorpholidate as a solid.
Yield: The reported yields for this procedure are typically in the range of 70-80%.
The Khorana-Moffatt Procedure: Synthesis of UDP-Sugars
The primary application of this compound is in the Khorana-Moffatt procedure for the synthesis of uridine diphosphate (UDP) sugars. This method involves the coupling of a sugar-1-phosphate with this compound in an anhydrous solvent, typically pyridine.
Experimental Protocol: Synthesis of Uridine 5′-diphosphoiduronic Acid (UDP-IdoA)
The following is an example of a modern application of the Khorana-Moffatt procedure for the synthesis of a complex UDP-sugar, UDP-IdoA, a potential precursor for the chemoenzymatic synthesis of heparin.[1]
Materials:
-
Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate (pyridinium salt)
-
Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous pyridine
-
Methanol (MeOH)
-
Water (H₂O)
-
Triethylamine (Et₃N)
-
BioGel P2 resin
-
Ammonium bicarbonate (NH₄HCO₃)
-
Sodium chloride (NaCl)
Procedure:
-
The protected sugar monophosphate is reacted with this compound in anhydrous pyridine.
-
The resulting mixture is treated with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester protecting group.[1]
-
The crude product is purified by size-exclusion chromatography on a BioGel P2 column using 0.25 M NH₄HCO₃ as the eluent.[1]
-
The collected fractions are desalted on a BioGel P2 column with water as the eluent.[1]
-
The fractions containing UDP-IdoA are lyophilized.
-
Further purification is performed by semipreparative SAX-HPLC using a linear gradient of 0 to 1 M NaCl over 50 minutes to remove the uridine diphosphate dimer, a common byproduct from the self-condensation of this compound.[1]
-
The final product is desalted on a BioGel P2 column to yield the target UDP-IdoA.
Quantitative Data Summary
| Product | Starting Materials | Catalyst/Coupling Agent | Solvent | Yield | Reference |
| This compound | UMP, Morpholine | DCC | Pyridine/Water/t-BuOH | 70-80% | Moffatt & Khorana, 1961 |
| UDP-IdoA | Protected Iduronic acid-1-phosphate, this compound | - | Pyridine | 26% (over 2 steps) | |
| Acetylated UDP-GlcNAc | GlcNAc monophosphate, this compound | - | - | 85% conversion (in microreactor) | - |
Biological Context: The Importance of UDP-Sugars
UDP-sugars, the products of the this compound coupling reaction, are essential precursors in a multitude of biological pathways. They serve as activated sugar donors for glycosyltransferases, the enzymes responsible for the synthesis of:
-
Polysaccharides: Such as glycogen in animals and starch in plants.
-
Glycoproteins: Proteins modified with oligosaccharide chains, crucial for cell-cell recognition, signaling, and protein folding.
-
Glycolipids: Lipids with attached carbohydrate moieties, important components of cell membranes.
-
Proteoglycans: Such as heparin and chondroitin sulfate, which are major components of the extracellular matrix.
Role in Drug Development
The ability to synthesize a wide variety of natural and unnatural UDP-sugars using this compound has significant implications for drug development.
Antiviral Nucleoside Analogs
While direct synthesis of many common antiviral nucleoside drugs like zidovudine or lamivudine does not typically involve a this compound step, the underlying chemistry of activating a nucleoside monophosphate is a central theme in the development of nucleotide prodrugs, a critical class of antiviral agents. The "ProTide" approach, for example, creates phosphoramidate prodrugs that can bypass the initial, often inefficient, phosphorylation step of nucleoside analogs within the cell. This strategy enhances the bioavailability and intracellular concentration of the active antiviral agent. Although not a direct application of this compound, the fundamental principle of activating the phosphate for further coupling is shared.
The synthesis of certain antiviral nucleoside analogs with modified sugar moieties can potentially utilize the Khorana-Moffatt procedure. For instance, the synthesis of UDP-arabinose, an epimer of UDP-xylose, can be achieved using this compound. Arabinose-containing nucleosides have been explored for their antiviral properties.
Other Therapeutic Applications
The chemoenzymatic synthesis of complex carbohydrates, such as heparin oligosaccharides, relies on the availability of specific UDP-sugar donors. The ability to chemically synthesize these donors, including unnatural analogs, using this compound, allows for the production of structurally defined oligosaccharides with potential therapeutic applications as anticoagulants, anti-inflammatory agents, and modulators of cell signaling.
Conclusion
This compound remains a vital reagent in the field of nucleotide chemistry. Its role in the Khorana-Moffatt procedure has provided a robust and enduring method for the synthesis of UDP-sugars, which are indispensable tools for studying biological systems and for the development of novel therapeutics. While newer methods for pyrophosphate bond formation have been developed, the simplicity and versatility of the this compound approach ensure its continued relevance in both academic research and the pharmaceutical industry. The foundational chemistry established by the use of this compound continues to inform the design of modern nucleotide-based drugs and prodrugs, highlighting its lasting impact on medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of UDP-Glucose via the UMP-Morpholidate Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate glucose (UDP-glucose) is a critical activated sugar nucleotide that serves as a fundamental building block in the biosynthesis of a vast array of carbohydrates, including glycogen, glycolipids, and glycoproteins. Its availability is essential for numerous biological studies and for the chemoenzymatic synthesis of complex carbohydrates and glycoconjugates, which are of significant interest in drug development. The UMP-morpholidate protocol, a classic and reliable chemical method, offers a robust route to UDP-glucose. This document provides detailed application notes and experimental protocols for the synthesis of UDP-glucose utilizing this methodology.
The synthesis is a multi-step process that begins with the protection of glucose, followed by phosphorylation, coupling with uridine 5'-monophosphomorpholidate (this compound), and subsequent deprotection to yield the final product. A key advancement in this procedure is the use of 1H-tetrazole as a catalyst, which significantly enhances the efficiency of the coupling reaction.
Chemical Pathway Overview
The chemical synthesis of UDP-glucose via the this compound protocol can be summarized in the following key stages:
-
Protection of Glucose: The hydroxyl groups of glucose are protected, typically by acetylation, to prevent side reactions during subsequent steps.
-
Phosphorylation: The protected glucose is phosphorylated at the anomeric carbon to form a glycosyl-1-phosphate.
-
Coupling Reaction: The protected glucose-1-phosphate is coupled with this compound. This is the core step of the protocol.
-
Deprotection: The protecting groups on the glucose moiety are removed to yield the final UDP-glucose product.
-
Purification: The final product is purified to remove byproducts and unreacted starting materials.
Application Notes and Protocols: UMP-Morpholidate Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The UMP-morpholidate coupling reaction, a cornerstone of nucleotide chemistry, is a widely utilized method for the synthesis of uridine diphosphate (UDP) derivatives, particularly UDP-sugars. This reaction, based on the foundational work of Khorana and Moffatt, involves the activation of uridine monophosphate (UMP) with morpholine to form a highly reactive phosphomorpholidate intermediate. This intermediate is then coupled with a phosphate-containing molecule, such as a sugar-1-phosphate, to form the desired UDP-conjugate. These products are invaluable tools in glycobiology, drug discovery, and as substrates for various enzymes like glycosyltransferases.
This document provides a detailed, step-by-step guide for the preparation of this compound and its subsequent use in coupling reactions, tailored for researchers in the life sciences.
Part 1: Synthesis of Uridine 5'-Phosphomorpholidate
The first critical phase of the process is the activation of UMP to its morpholidate derivative. This is typically achieved by reacting UMP with morpholine in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol
Materials:
-
Uridine 5'-monophosphate (UMP) free acid
-
Morpholine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous tert-butanol
-
Anhydrous pyridine
-
Water
-
Diethyl ether
-
Methanol
Procedure:
-
Preparation of UMP Solution: Suspend UMP (1.0 mmol) in a mixture of water (5 ml) and anhydrous tert-butanol (15 ml).
-
Addition of Morpholine: Add morpholine (5.0 mmol) to the UMP suspension. The solution should become clear.
-
DCC Activation: To the clear solution, add a solution of DCC (5.0 mmol) in anhydrous tert-butanol (5 ml).
-
Reaction Incubation: Allow the reaction mixture to stand at room temperature for 12-24 hours. During this time, a precipitate of dicyclohexylurea (DCU) will form.
-
Removal of DCU: Filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with a small amount of aqueous tert-butanol.
-
Solvent Removal: Concentrate the filtrate to dryness under reduced pressure (in vacuo).
-
Purification:
-
Dissolve the residue in a minimal amount of water.
-
Add the aqueous solution dropwise to a stirred solution of diethyl ether or acetone to precipitate the this compound.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with diethyl ether and dry under vacuum.
-
-
Storage: Store the resulting this compound powder desiccated at -20°C. The product is often obtained as the 4-morpholine-N,N′-dicyclohexylcarboxamidinium salt.
Part 2: this compound Coupling Reaction (Khorana-Moffatt Procedure)
With the activated this compound in hand, the coupling to a desired phosphate-containing molecule (e.g., a sugar-1-phosphate) can proceed.
Experimental Protocol
Materials:
-
Uridine 5'-phosphomorpholidate (prepared as above or commercially sourced)
-
Sugar-1-phosphate (e.g., α-D-glucose-1-phosphate), pyridinium salt
-
Anhydrous pyridine
-
1H-Tetrazole (optional catalyst)
-
Methanol
-
Ammonium bicarbonate solution (for chromatography)
-
Size-exclusion chromatography resin (e.g., Bio-Gel P2)
-
Anion-exchange HPLC column (for high-purity applications)
Procedure:
-
Preparation of Reactants:
-
Dissolve the sugar-1-phosphate (e.g., 1.0 mmol) in anhydrous pyridine. To ensure anhydrous conditions, it is common practice to co-evaporate the reactant with anhydrous pyridine several times.
-
Similarly, prepare a solution of this compound (1.2-1.5 mmol, as the 4-morpholine-N,N′-dicyclohexylcarboxamidinium salt) in anhydrous pyridine. A slight excess of the morpholidate is typically used.
-
-
Catalyst Addition (Optional): For certain substrates, the addition of a catalyst such as 1H-tetrazole (e.g., 0.3 mmol) can improve reaction rates and yields.[1]
-
Coupling Reaction:
-
Combine the solutions of the sugar-1-phosphate and this compound under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature. The reaction time can vary significantly, from several hours to multiple days (e.g., 2-5 days), and should be monitored by TLC or HPLC.
-
-
Reaction Quench and Work-up:
-
After the reaction is complete, add a small amount of water to quench any remaining activated species.
-
Remove the pyridine by evaporation under reduced pressure.
-
-
Purification:
-
Size-Exclusion Chromatography: Dissolve the residue in a small volume of water or a dilute buffer (e.g., 0.1 M ammonium bicarbonate) and apply to a size-exclusion column (e.g., Bio-Gel P2) to separate the UDP-sugar from smaller molecules like unreacted UMP and salts.
-
Anion-Exchange Chromatography: For higher purity, fractions containing the product can be pooled, lyophilized, and further purified by anion-exchange HPLC. This is particularly effective for removing byproducts such as the uridine diphosphate dimer that can form from the self-condensation of this compound.[2]
-
-
Desalting and Lyophilization: Desalt the final purified fractions using a size-exclusion column with water as the eluent, and then lyophilize to obtain the final UDP-sugar product as a white, fluffy powder.
Data Presentation: Reaction Parameters and Yields
The efficiency of the this compound coupling reaction can vary based on the substrate, reaction conditions, and purification methods. The following table summarizes representative data from the literature.
| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| UDP-IdoA | This compound, Iduronic acid-1-phosphate | Anhydrous pyridine, RT | 5 days | 26% (over 2 steps) | [2] |
| UDP-(¹³C₆)glucose | This compound, (¹³C₆)glucose-1-phosphate | 1H-Tetrazole, Anhydrous pyridine | Not specified | 50% (overall) | [1] |
| Acetylated UDP-GlcNAc | This compound, GlcNAc-1-phosphate | Batch reactor, RT | 2 days | ~80% conversion | |
| Acetylated UDP-GlcNAc | This compound, GlcNAc-1-phosphate | Microreactor | 10 seconds | 85% conversion |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a UDP-sugar using the this compound coupling method.
Caption: Workflow for UDP-sugar synthesis via this compound coupling.
Biological Pathway: De Novo Pyrimidine Biosynthesis
The starting material for this chemical synthesis, UMP, is a central molecule in cellular metabolism. It is the end product of the de novo pyrimidine biosynthesis pathway, which provides the building blocks for RNA and DNA.
Caption: Simplified pathway of de novo UMP biosynthesis and its subsequent conversions.
References
Application Notes & Protocols: Synthesis of UDP-GlcNAc Analogs via the UMP-Morpholidate Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar donor for a vast array of enzymes, most notably glycosyltransferases. These enzymes play a pivotal role in fundamental biological processes, including the synthesis of glycoproteins, glycolipids, and proteoglycans. The hexosamine biosynthetic pathway (HBP) culminates in the production of UDP-GlcNAc, which serves as the substrate for O-GlcNAc transferase (OGT) and various other glycosyltransferases. Consequently, analogs of UDP-GlcNAc are invaluable tools for probing enzyme mechanisms, developing potent inhibitors, and serving as molecular probes to study glycosylation pathways.
This document provides a detailed overview and protocol for the synthesis of UDP-GlcNAc analogs, focusing on the robust and widely adopted phosphomorpholidate coupling method. This chemoenzymatic approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions, enabling the generation of diverse analogs.
Principle of the Method
The synthesis of UDP-GlcNAc analogs via the UMP-morpholidate method is a well-established two-step chemoenzymatic process.
-
Enzymatic Synthesis of GlcNAc-1-phosphate Analogs: The process begins with the enzymatic phosphorylation of an N-acetylglucosamine (GlcNAc) analog at the anomeric C1 position. This is typically accomplished using a phosphoglucosamine mutase, such as GlmM or an analogous enzyme, which isomerizes the corresponding GlcNAc-6-phosphate analog. Alternatively, a galactokinase (GalK) can be employed to directly phosphorylate the C1 position of the sugar.
-
Chemical Coupling with this compound: The resulting sugar-1-phosphate analog is then coupled with an activated uridine monophosphate (UMP) derivative, typically uridine 5'-monophosphomorpholidate (this compound). This reaction is generally carried out in a polar aprotic solvent, such as pyridine or dimethylformamide (DMF), and is driven by the formation of a stable phosphodiester bond, yielding the desired UDP-GlcNAc analog.
This modular approach allows for the generation of a wide variety of analogs by simply changing the starting GlcNAc derivative.
Synthesis Pathway & Biological Context
The following diagrams illustrate the general workflow for the synthesis of UDP-GlcNAc analogs and the central role of UDP-GlcNAc in the Hexosamine Biosynthetic Pathway.
Caption: Chemoenzymatic synthesis of UDP-GlcNAc analogs.
Caption: The Hexosamine Biosynthetic Pathway and points of intervention.
Experimental Protocols
The following protocols provide a general framework. Optimal conditions (e.g., concentrations, reaction times, temperature) may vary depending on the specific GlcNAc analog and should be optimized accordingly.
Protocol 1: Synthesis of GlcNAc-1-Phosphate (GlcNAc-1-P) Analog
This protocol describes the enzymatic synthesis of the sugar-1-phosphate intermediate.
Materials:
-
GlcNAc analog
-
Recombinant Galactokinase (GalK)
-
ATP (Adenosine triphosphate)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Anion-exchange chromatography column (e.g., Dowex AG1-X8)
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Reaction Setup: In a reaction vessel, combine the GlcNAc analog (1.0 eq), ATP (1.2 eq), and MgCl₂ in HEPES buffer.
-
Enzyme Addition: Initiate the reaction by adding GalK to a final concentration of 0.1-0.5 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the phosphorylated product. Reactions are typically complete within 4-24 hours.
-
Quenching: Terminate the reaction by boiling for 2 minutes or by adding an equal volume of cold ethanol to precipitate the enzyme. Centrifuge to remove the precipitate.
-
Purification: Purify the resulting GlcNAc-1-P analog from the supernatant using anion-exchange chromatography.
-
Load the sample onto a Dowex AG1-X8 column (bicarbonate form).
-
Wash the column with deionized water to remove unreacted sugar and salts.
-
Elute the product using a linear gradient of TEAB buffer (e.g., 0 to 1 M).
-
-
Lyophilization: Combine the product-containing fractions and lyophilize to obtain the GlcNAc-1-P analog as a triethylammonium salt.
Protocol 2: Coupling of GlcNAc-1-P Analog with this compound
This protocol details the chemical coupling step to form the final UDP-sugar analog.
Materials:
-
GlcNAc-1-P analog (triethylammonium salt)
-
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous Pyridine
-
Anhydrous Methanol
-
Semi-preparative HPLC system (Reversed-Phase and/or Anion-Exchange)
Procedure:
-
Preparation: Co-evaporate the GlcNAc-1-P analog (1.0 eq) with anhydrous pyridine three times to ensure it is completely dry. Dissolve the dried product in fresh anhydrous pyridine.
-
Coupling Reaction: Add this compound (1.5-2.0 eq) to the solution of the GlcNAc-1-P analog.
-
Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 3-5 days. Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by analytical anion-exchange HPLC.
-
Quenching: Upon completion, quench the reaction by adding a small volume of water.
-
Solvent Removal: Remove the pyridine by rotary evaporation. Dissolve the residue in a minimal amount of water.
-
Purification: Purify the crude UDP-GlcNAc analog by semi-preparative HPLC.
-
Anion-Exchange HPLC: Use a gradient of TEAB buffer to separate the desired product from unreacted UMP and other charged species.
-
Reversed-Phase HPLC: Can be used as an orthogonal purification step, particularly for desalting. Use a gradient of acetonitrile in a volatile buffer like ammonium acetate.
-
-
Lyophilization: Combine the pure fractions and lyophilize multiple times with deionized water to remove residual buffer salts, yielding the final UDP-GlcNAc analog as a white solid.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, ³¹P).
Quantitative Data Summary
The efficiency of the synthesis can vary significantly based on the specific analog. The following table summarizes representative yields for the synthesis of UDP-GlcNAc and a common analog.
| Compound | Starting Material | Method | Yield (%) | Reference |
| UDP-GlcNAc | GlcNAc-1-Phosphate | This compound Coupling | 60-85% | Generic |
| UDP-GalNAc | GalNAc-1-Phosphate | This compound Coupling | ~70% | Representative |
| UDP-GlcNAz (Azido-GlcNAc) | GlcNAz-1-Phosphate | This compound Coupling | 55-75% | Representative |
| UDP-GlcNGc (N-glycolyl) | GlcNGc-1-Phosphate | This compound Coupling | ~65% | Representative |
Note: Yields are highly dependent on the scale of the reaction and the efficiency of purification steps.
Applications and Considerations
-
Enzyme Inhibitors: UDP-GlcNAc analogs can act as competitive inhibitors of OGT and other glycosyltransferases, making them valuable for studying enzyme kinetics and for drug development.
-
Metabolic Labeling: Analogs containing bioorthogonal handles (e.g., azide or alkyne groups) can be used to metabolically label glycoconjugates in living cells for subsequent visualization and proteomic analysis.
-
Substrate Specificity: A library of analogs can be used to probe the substrate specificity of glycosyltransferases.
-
Purity and Stability: The purity of the final UDP-GlcNAc analog is critical for biological assays. Ensure complete removal of pyridine and buffer salts. UDP-sugars are susceptible to hydrolysis and should be stored as lyophilized solids at -20°C or below. Reconstituted solutions should be prepared fresh or stored in aliquots at -80°C.
Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions. Users should consult primary literature for detailed procedures specific to the analog of interest.
Application Notes and Protocols for Large-Scale Synthesis of UDP-Sugars Using UMP-Morpholidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of uridine diphosphate (UDP)-sugars utilizing the robust and widely adopted UMP-morpholidate coupling methodology. This chemical approach, often referred to as the Khorana-Moffatt procedure, is a cornerstone for producing a diverse range of natural and modified UDP-sugars essential for research in glycobiology, drug discovery, and diagnostics.
Introduction
Uridine diphosphate (UDP)-sugars are vital activated sugar donors for glycosyltransferases, the enzymes responsible for the synthesis of complex carbohydrates, glycoproteins, and glycolipids. The availability of significant quantities of high-purity UDP-sugars is often a bottleneck in the development of novel therapeutics and research into cellular glycosylation pathways. The this compound method provides a reliable chemical route for the synthesis of these crucial molecules on a gram scale. This document outlines the general principles, a detailed experimental protocol, and expected outcomes for the synthesis of UDP-sugars.
Principle of the Method
The synthesis of UDP-sugars via the this compound method involves a three-stage process:
-
Preparation of Sugar-1-Phosphate: The desired sugar is first converted to its corresponding sugar-1-phosphate derivative. This often involves initial protection of hydroxyl groups, followed by phosphorylation at the anomeric center and subsequent deprotection.
-
Activation of Uridine Monophosphate (UMP): UMP is activated by reaction with morpholine in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC), to form uridine 5'-monophosphomorpholidate (this compound).
-
Coupling Reaction: The activated this compound is then coupled with the sugar-1-phosphate in an anhydrous solvent, often with a catalyst such as 1H-tetrazole, to form the desired UDP-sugar.
-
Purification: The final UDP-sugar product is purified from byproducts and unreacted starting materials using a combination of size-exclusion and ion-exchange chromatography.
Data Presentation
The following table summarizes typical quantitative data for the large-scale synthesis of various UDP-sugars using the this compound method. Yields and purity are dependent on the specific sugar and the efficiency of the purification steps.
| UDP-Sugar Derivative | Starting Sugar | Scale | Overall Yield (%) | Purity (%) | Key Byproducts |
| UDP-Glucose | D-Glucose | Gram-scale | ~50%[1] | >95% | UMP, Glucose-1,2-cyclic phosphate[1] |
| UDP-Iduronic Acid | Iduronic Acid derivative | Milligram-scale | ~26% (over 2 steps)[2] | >98% | This compound dimer[2] |
| UDP-Galactose | D-Galactose | Gram-scale | 40-60% (typical) | >95% | UMP, Galactose-1,2-cyclic phosphate |
| UDP-N-Acetylglucosamine | N-Acetylglucosamine | Gram-scale | 45-65% (typical) | >95% | UMP, GlcNAc-1,2-cyclic phosphate |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for UMP-morpholidate in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of Uridine 5'-monophosphomorpholidate (UMP-morpholidate) in glycobiology research. The primary application highlighted is the synthesis of Uridine Diphosphate (UDP)-sugars, which are essential donor substrates for glycosyltransferases in the chemoenzymatic synthesis of oligosaccharides and glycoconjugates.
Introduction
This compound is a critical reagent for the synthesis of UDP-sugars, serving as an activated form of Uridine Monophosphate (UMP). The most common and preferred method for this synthesis is the Khorana-Moffatt procedure, which involves the coupling of a sugar 1-phosphate with this compound.[1][2] This chemical synthesis of UDP-sugars is a cornerstone of chemoenzymatic approaches in glycobiology, enabling the production of a wide array of natural and unnatural oligosaccharides and glycoconjugates for studying their biological functions and for developing novel therapeutics.[3]
The synthesized UDP-sugars are utilized by glycosyltransferases, enzymes that catalyze the transfer of the sugar moiety to an acceptor molecule with high regio- and stereoselectivity. This chemoenzymatic strategy overcomes many challenges associated with complex chemical synthesis of glycans.
Applications of this compound Derived UDP-Sugars
The UDP-sugars synthesized using this compound have broad applications in glycobiology research, including:
-
Enzymatic Synthesis of Oligosaccharides and Glycoconjugates: Serving as donor substrates for glycosyltransferases to build complex glycan structures.[4][5]
-
Study of Glycosyltransferase Specificity and Kinetics: Providing a source of natural and unnatural UDP-sugars to characterize enzyme function.
-
Investigation of Biological Pathways: Enabling the study of signaling pathways where glycosylation plays a critical regulatory role, such as the Notch and Wnt signaling pathways.
-
Drug Discovery and Development: Facilitating the synthesis of novel glycan-based therapeutics and vaccines.
Quantitative Data on UDP-Sugar Synthesis
The yield of UDP-sugar synthesis using the this compound method can vary depending on the specific sugar 1-phosphate, reaction conditions, and purification methods. The following table summarizes reported yields for the synthesis of various UDP-sugars.
| UDP-Sugar Synthesized | Starting Sugar 1-Phosphate | Method | Yield (%) | Reference |
| UDP-IdoA | IdoA-1-phosphate | Khorana-Moffatt | 26% (over 2 steps) | |
| UDP-GlcN₃ | GlcN₃-1-phosphate | Khorana-Moffatt | Not specified | |
| UDP-Fuc | Fucose-β-1-phosphate | Morpholidate method | Not specified | |
| ADP-GlcNAc | N-acetylglucosamine-α-1-phosphate | Morpholidate method | Not specified | |
| UDP-Glucose | Glucose-1-phosphate | One-pot enzymatic | 40% | |
| UDP-Glucose | Glucose | One-step chemical | 71% | |
| UDP-GalNAc Analogues | GalNAc-1-P Analogues | Enzymatic (GlmU) | 10-65% |
Experimental Protocols
Protocol 1: General Synthesis of UDP-Sugars via the Khorana-Moffatt Procedure
This protocol provides a general methodology for the synthesis of UDP-sugars using this compound. Optimization of reaction time, temperature, and purification may be required for different sugar 1-phosphates.
Materials:
-
Sugar 1-phosphate (e.g., Glucose-1-phosphate, Galactose-1-phosphate)
-
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous pyridine
-
Anhydrous methanol
-
Triethylamine (Et₃N)
-
Water
-
Amberlite resin (pyridinium form)
-
Bio-Gel P2 resin
-
Ammonium bicarbonate (NH₄HCO₃) solution (0.25 M)
-
HPLC system with a strong anion exchange (SAX) column
Procedure:
-
Preparation of Sugar 1-Phosphate (Pyridinium Salt):
-
Dissolve the sugar 1-phosphate in water and pass it through a column packed with Amberlite resin (pyridinium form).
-
Lyophilize the eluate to obtain the pyridinium salt of the sugar 1-phosphate.
-
-
Coupling Reaction:
-
Dry the this compound by co-evaporation with anhydrous pyridine (3 times).
-
Dissolve the dried this compound in anhydrous pyridine.
-
Add the pyridinium salt of the sugar 1-phosphate to the this compound solution.
-
Stir the reaction mixture at room temperature for 3-5 days. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture in vacuo to remove pyridine.
-
Dissolve the residue in a minimal amount of water.
-
For protected sugar phosphates, a deprotection step may be necessary. For example, to remove a methyl ester, treat the residue with a mixture of MeOH/H₂O/Et₃N (2:2:1).
-
Purify the crude product by size-exclusion chromatography on a Bio-Gel P2 column, eluting with 0.25 M NH₄HCO₃.
-
Collect fractions containing the UDP-sugar (can be monitored by UV absorbance at 262 nm).
-
Lyophilize the pooled fractions.
-
Further purify the UDP-sugar by semi-preparative SAX-HPLC to remove any byproducts, such as the uridine diphosphate dimer formed from the self-condensation of this compound.
-
Desalt the purified UDP-sugar by passing it through a Bio-Gel P2 column with water as the eluent.
-
Lyophilize the final product to obtain the pure UDP-sugar.
-
Protocol 2: Synthesis of Uridine 5′-diphosphoiduronic Acid (UDP-IdoA)
This protocol is a specific application of the Khorana-Moffatt procedure for the synthesis of UDP-IdoA, a key precursor for the chemoenzymatic synthesis of heparin oligosaccharides.
Materials:
-
Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate (protected IdoA-1-phosphate)
-
This compound
-
Anhydrous pyridine
-
Methanol (MeOH)
-
Water (H₂O)
-
Triethylamine (Et₃N)
-
Amberlite resin (pyridinium form)
-
Bio-Gel P2 resin
-
0.25 M Ammonium bicarbonate (NH₄HCO₃)
-
Semi-preparative SAX-HPLC column
Procedure:
-
Preparation of IdoA-1-phosphate Pyridinium Salt:
-
Treat the protected IdoA-1-phosphate with a catalytic amount of sodium methoxide in methanol to remove protecting groups.
-
Neutralize the reaction with Amberlite resin (H⁺ form) and then convert to the pyridinium salt by treatment with Amberlite resin (pyridinium form).
-
Lyophilize to obtain the monopyridinium salt.
-
-
Reaction with this compound:
-
React the IdoA-1-phosphate monopyridinium salt with this compound in anhydrous pyridine according to the general procedure described in Protocol 1.
-
-
Deprotection and Purification:
-
After the coupling reaction, treat the resulting mixture with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester.
-
Perform an initial purification using a Bio-Gel P2 column with 0.25 M NH₄HCO₃ as the eluent.
-
Lyophilize the fractions containing the product.
-
Further purify by semi-preparative SAX-HPLC using a linear gradient of 0 to 1 M NaCl over 50 minutes to remove the uridine diphosphate dimer byproduct.
-
Desalt the final product on a Bio-Gel P2 column with water as the eluent.
-
Lyophilize to obtain pure UDP-IdoA. The reported yield for this two-step process is 26%.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the application of this compound in glycobiology.
Caption: Workflow for UDP-sugar synthesis via the Khorana-Moffatt procedure.
Caption: Chemoenzymatic synthesis of glycoconjugates using synthesized UDP-sugars.
Caption: Role of O-linked glycosylation in the Notch signaling pathway.
References
- 1. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Glycans that regulate Notch signaling in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Glycation Inhibits Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of glycans and glycosyltransferases in the regulation of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Glycosylation Gene DPAGT1 Is a Target of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of UDP-Sugars Synthesized with UMP-Morpholidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (UDP)-sugars are vital activated sugar donors for glycosyltransferases, enzymes that play a crucial role in the synthesis of glycoconjugates and polysaccharides. The chemical synthesis of UDP-sugars is a cornerstone for research in glycobiology and the development of novel therapeutics. The UMP-morpholidate coupling method, a widely adopted strategy, provides a reliable route to these essential molecules. However, the purification of the target UDP-sugar from the reaction mixture, which often contains unreacted starting materials, byproducts, and salts, is a critical step to obtain a high-purity product suitable for downstream biological and analytical applications.
These application notes provide detailed protocols for a multi-step purification strategy for UDP-sugars synthesized using the this compound method. The workflow employs a combination of anion-exchange chromatography, solid-phase extraction, and size-exclusion chromatography to effectively remove impurities and yield highly purified UDP-sugars.
Experimental Workflow
The purification of UDP-sugars from a this compound-based synthesis reaction mixture is a multi-step process designed to remove specific impurities at each stage. The general workflow involves an initial anion-exchange chromatography step to separate the desired UDP-sugar from unreacted UMP and other charged species. This is followed by solid-phase extraction to remove hydrophobic impurities and further purify the UDP-sugar. Finally, a desalting step using size-exclusion chromatography is employed to remove any remaining salts from the purification buffers, yielding the final high-purity UDP-sugar.
Data Presentation
The following table summarizes representative quantitative data for the purification of a generic UDP-sugar synthesized via the this compound method. The yields and purity levels are illustrative and may vary depending on the specific UDP-sugar, reaction conditions, and instrumentation.
| Purification Step | Typical Yield (%) | Typical Purity (%) | Key Impurities Removed |
| Crude Reaction Mixture | 100 | 20-40 | Unreacted this compound, sugar phosphate, morpholine, salts |
| Anion-Exchange Chromatography | 70-85 | 85-95 | Unreacted UMP, uridine diphosphate dimer byproduct, other charged species.[1][2] |
| Solid-Phase Extraction | 80-95 | >95 | Hydrophobic impurities, residual reagents.[1][2][3] |
| Size-Exclusion (Desalting) | >95 | >98 | Salts from chromatography buffers. |
| Overall | 50-75 | >98 |
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography (AEC)
This protocol is designed to separate the doubly negatively charged UDP-sugar from the singly charged UMP and other reaction components.
Materials:
-
Anion-exchange HPLC column (e.g., Dionex CarboPac™ PA1 or similar)
-
Buffer A: 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
HPLC system with UV detector (262 nm)
-
Crude UDP-sugar reaction mixture, lyophilized and redissolved in Buffer A
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Buffer A at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the redissolved crude reaction mixture onto the column.
-
Elution Gradient: Elute the bound molecules using a linear gradient of Buffer B as follows:
-
0-5 min: 0% Buffer B
-
5-35 min: 0-100% Buffer B
-
35-40 min: 100% Buffer B
-
40-45 min: 100-0% Buffer B
-
45-50 min: 0% Buffer B
-
-
Fraction Collection: Collect fractions corresponding to the UDP-sugar peak, which typically elutes at a higher salt concentration than UMP.
-
Analysis and Pooling: Analyze the collected fractions by HPLC to confirm the presence and purity of the UDP-sugar. Pool the pure fractions.
-
Lyophilization: Lyophilize the pooled fractions to remove the TEAB buffer.
Protocol 2: Solid-Phase Extraction (SPE) with Graphitized Carbon
This protocol utilizes the unique properties of graphitized carbon to retain the UDP-sugar while allowing salts and very polar impurities to pass through.
Materials:
-
Graphitized carbon SPE cartridge (e.g., ENVI-Carb™)
-
Solution A: 0.1% Trifluoroacetic acid (TFA) in 80% acetonitrile/20% water
-
Solution B: Water
-
Solution C: 50 mM Triethylammonium acetate (TEAA) in 25% acetonitrile/75% water
-
Lyophilized, partially purified UDP-sugar from AEC
-
Centrifuge with adaptors for SPE cartridges
Procedure:
-
Cartridge Conditioning:
-
Add 1 mL of Solution A to the SPE cartridge and centrifuge at low speed (e.g., 500 x g) for 1 min.
-
Repeat the wash with another 1 mL of Solution A.
-
Wash the cartridge twice with 1 mL of Solution B.
-
-
Sample Loading:
-
Redissolve the lyophilized UDP-sugar from the AEC step in 1 mL of Solution B.
-
Load the sample onto the conditioned SPE cartridge and centrifuge for 1 min. Collect the flow-through and re-apply it to the cartridge to maximize binding.
-
-
Washing:
-
Wash the cartridge with 1 mL of Solution B to remove any remaining salts.
-
-
Elution:
-
Elute the UDP-sugar by adding 1 mL of Solution C to the cartridge and centrifuging for 1 min.
-
Repeat the elution step with another 1 mL of Solution C and pool the eluates.
-
-
Solvent Removal: Evaporate the acetonitrile from the pooled eluates using a stream of nitrogen or a rotary evaporator. Lyophilize the remaining aqueous solution to remove the TEAA buffer.
Protocol 3: Size-Exclusion Chromatography (SEC) for Desalting
This final step removes any residual salts from the purification buffers.
Materials:
-
Size-exclusion chromatography column packed with a resin suitable for desalting small molecules (e.g., Bio-Gel P-2)
-
Mobile Phase: Deionized water
-
Lyophilized UDP-sugar from SPE
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the Bio-Gel P-2 column with several column volumes of deionized water.
-
Sample Preparation: Dissolve the lyophilized UDP-sugar from the SPE step in a minimal volume of deionized water.
-
Sample Loading: Carefully load the sample onto the top of the column.
-
Elution: Elute the sample with deionized water at a flow rate appropriate for the column dimensions. The UDP-sugar will elute in the void volume, while the salts will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the elution of the UDP-sugar using UV absorbance at 262 nm.
-
Pooling and Lyophilization: Pool the fractions containing the purified UDP-sugar and lyophilize to obtain the final product as a white powder.
Signaling Pathways Involving UDP-Sugars
UDP-sugars are central metabolites in various biosynthetic pathways. Understanding their roles can provide context for their application in research.
Hexosamine Biosynthesis Pathway (HBP)
The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for N-linked and O-linked glycosylation of proteins.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring UMP-Morpholidate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Uridine Diphosphate (UDP)-sugars from UMP-morpholidate and sugar-1-phosphates. The protocols focus on key analytical techniques including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzyme-Coupled Assays.
Introduction
The coupling of uridine 5’-monophosphomorpholidate (this compound) with a sugar-1-phosphate is a cornerstone reaction in glycobiology and drug development, leading to the formation of essential UDP-sugar donors.[1] These UDP-sugars are critical substrates for glycosyltransferases, enzymes that play a pivotal role in the synthesis of complex carbohydrates, glycoproteins, and glycolipids.[2][3] Monitoring the kinetics and completion of these reactions is crucial for process optimization, yield determination, and ensuring the purity of the final product. This document outlines robust analytical techniques for real-time and endpoint analysis of this compound reactions.
Analytical Techniques Overview
A summary of the primary analytical techniques for monitoring this compound reactions is presented below.
| Technique | Application | Advantages | Limitations |
| HPLC-MS/MS | Quantitative analysis of reactants and products, purity assessment. | High sensitivity and specificity, allows for separation of isobaric compounds.[4][5] | Requires specialized equipment, potential for ion suppression effects. |
| NMR Spectroscopy | Structural confirmation, quantitative analysis of reaction kinetics. | Non-destructive, provides detailed structural information, no need for calibration standards for relative quantification. | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. |
| Enzyme-Coupled Assay | High-throughput screening, kinetic analysis. | High sensitivity, can be adapted for microplate format. | Indirect method, requires specific coupling enzymes, potential for interference from reaction components. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of this compound reactions.
Table 1: Reaction Yields for UDP-Sugar Synthesis
| UDP-Sugar Product | Starting Sugar-1-Phosphate | Reaction Conditions | Yield (%) | Reference |
| UDP-Iduronic Acid | IdoA-1-Phosphate | Anhydrous pyridine, room temp. | 26 (over 2 steps) | |
| UDP-Glucose (¹³C₆) | ¹³C₆-Glucose-1-Phosphate | 1H-tetrazole catalyst | Not specified | |
| UDP-Galactose | Galactose-1-Phosphate | Pyridine, room temp. | >95 (conversion) | |
| UDP-N-Acetylglucosamine | GlcNAc-1-Phosphate | Pyridine, room temp. | ~80 |
Table 2: HPLC-MS/MS Limits of Detection (LOD) for UDP-Sugars
| Analyte | LOD | Matrix | Reference |
| UDP-Glucose | 0.50 ng/mL | Maize extract | |
| UDP-Galactose | 0.70 ng/mL | Maize extract | |
| UDP-Sugars (general) | 70 nmol/L | Plant material |
Experimental Protocols
Protocol 1: HPLC-MS/MS for Reaction Monitoring
This protocol describes a method for the quantitative analysis of this compound, the sugar-1-phosphate, the UDP-sugar product, and potential byproducts.
1. Sample Preparation:
-
At desired time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot 1:100 in a cold solution of 50:50 acetonitrile:water.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions:
-
Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) or an Amide column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: Linear gradient to 50% A
-
15-17 min: Hold at 50% A
-
17-18 min: Return to 95% A
-
18-25 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M-H]⁻ → UMP fragment
-
Sugar-1-Phosphate: [M-H]⁻ → PO₃⁻ (m/z 79)
-
UDP-Sugar: [M-H]⁻ → UDP fragment or UMP fragment
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte using authentic standards.
4. Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Quantify the concentration of reactants and products at each time point by integrating the peak areas from the MRM chromatograms and comparing to the standard curves.
-
Calculate reaction progress and yield.
Protocol 2: Quantitative ¹H-NMR for In Situ Reaction Monitoring
This protocol allows for the non-invasive monitoring of the reaction progress in real-time.
1. Sample Preparation:
-
Prepare the reaction mixture in a deuterated solvent (e.g., pyridine-d₅ or D₂O, depending on reactant solubility).
-
Add a known concentration of an internal standard (e.g., trimethylsilylpropionate, TSP) that does not react with the components of the reaction mixture.
-
Transfer the reaction mixture to an NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: ¹H NMR.
-
Parameters:
-
Acquire a spectrum at t=0.
-
Set up a series of ¹H NMR experiments to be acquired at regular time intervals.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate quantification.
-
Suppress the residual solvent peak if necessary.
-
3. Data Analysis:
-
Identify characteristic, well-resolved peaks for the this compound, sugar-1-phosphate, and the UDP-sugar product. Anomeric protons are often good reporters.
-
Integrate the area of these characteristic peaks and the internal standard peak at each time point.
-
Calculate the relative concentration of each species at each time point by normalizing the integral of the analyte peak to the integral of the internal standard.
-
Plot the concentration of reactants and products over time to determine reaction kinetics.
Protocol 3: Enzyme-Coupled Assay for High-Throughput Screening
This is a conceptual protocol that can be adapted to monitor the production of UDP-glucose. It couples the UDP-glucose product to a dehydrogenase that reduces NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.
1. Reagents:
-
This compound reaction mixture.
-
UDP-glucose dehydrogenase (UGDH).
-
NAD⁺.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.7, 5 mM MgCl₂).
2. Assay Procedure (96-well plate format):
-
In each well, add:
-
150 µL of assay buffer.
-
10 µL of NAD⁺ solution (final concentration ~2 mM).
-
10 µL of UGDH solution.
-
-
Initiate the this compound reaction in a separate tube.
-
At desired time points, transfer a small aliquot (e.g., 10 µL) of the this compound reaction to the wells of the microplate.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.
3. Data Analysis:
-
The rate of NADH production is proportional to the concentration of UDP-glucose in the aliquot.
-
Create a standard curve using known concentrations of UDP-glucose to determine the amount of product formed at each time point.
Visualizations
Caption: Experimental workflow for this compound reactions.
Caption: UDP-sugar role in glycosyltransferase-mediated signaling.
References
- 1. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low yield in UMP-morpholidate coupling reaction troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in UMP-morpholidate coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound coupling reaction?
The this compound coupling reaction, often referred to as the Khorana-Moffatt procedure, is a widely used method for the synthesis of uridine diphosphate (UDP)-sugars.[1] It involves the coupling of a sugar monophosphate with uridine 5'-monophosphomorpholidate (this compound) to form a pyrophosphate linkage.[1]
Q2: What is the key reactive species in this coupling?
The key reactant is this compound, which serves as an activated form of uridine monophosphate (UMP). This activation facilitates the nucleophilic attack by the phosphate group of the sugar monophosphate.
Q3: What are the most common side products in this reaction?
A classic and frequently observed byproduct is the uridine diphosphate dimer (Up2U), which forms from the self-condensation of two this compound molecules. The formation of this dimer competes with the desired coupling reaction and can contribute to lower yields of the target UDP-sugar.
Troubleshooting Guide for Low Yields
This guide addresses common issues leading to low product yields in this compound coupling reactions.
Q1: My reaction yield is very low or I'm not seeing any product formation. What are the likely causes?
Several factors can contribute to low or no product formation. These can be broadly categorized into issues with reagents and reaction conditions.
-
Reagent Quality:
-
Moisture: The presence of water is a primary cause of low yields as it can hydrolyze the activated this compound. It is crucial to use anhydrous solvents and thoroughly dry all glassware.
-
Purity of Starting Materials: The purity of the sugar monophosphate and the this compound is critical. Impurities can interfere with the reaction. The quality of the this compound can be assessed by HPLC.
-
Solvent Quality: Use of anhydrous pyridine or a mixture of anhydrous pyridine and DMF is common. The solvent should be free of water and other reactive impurities.
-
-
Reaction Conditions:
-
Temperature: While the reaction is often run at room temperature, prolonged reaction times at elevated temperatures can lead to degradation of reactants and products.
-
Reaction Time: The reaction time can vary significantly, from hours to several days. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time. In some setups, such as in a microreactor, high conversion rates can be achieved in seconds.
-
Stoichiometry: The ratio of this compound to the sugar monophosphate is important. An excess of this compound is often used to drive the reaction to completion, but this can also lead to increased formation of the Up2U dimer.
-
Q2: I am observing a significant amount of the Up2U dimer. How can I minimize its formation?
The formation of the uridine diphosphate dimer is a common competitive side reaction.
-
Control Stoichiometry: While an excess of this compound is often used, a very large excess can favor the self-condensation reaction. Experiment with reducing the excess of this compound.
-
Gradual Addition: Adding the this compound portion-wise or via a syringe pump over a period of time can help to maintain a low concentration of the activated species, thus favoring the reaction with the sugar monophosphate over self-condensation.
-
Use of Catalysts/Activators: The use of activators like 1H-tetrazole has been shown to be effective in catalyzing the coupling and can potentially reduce reaction times and side product formation. Other activating agents like 2,4,6-triisopropylbenzenesulfonyl chloride (TIPSCl) can also facilitate the reaction.
Q3: My product seems to be degrading during workup or purification. What can I do?
The pyrophosphate linkage in the UDP-sugar product can be labile, especially under acidic or strongly basic conditions.
-
Maintain Neutral pH: During workup and purification, it is important to maintain a near-neutral pH to avoid hydrolysis of the product.
-
Purification Method: Purification is often challenging due to the polar nature of the product and the presence of structurally similar byproducts.
-
Size-Exclusion Chromatography: Gel filtration chromatography (e.g., using BioGel P2) is a common method to separate the product from smaller molecules like unreacted morpholine.
-
Ion-Exchange Chromatography: Anion-exchange HPLC (SAX-HPLC) is very effective for separating the desired UDP-sugar from the Up2U dimer and unreacted UMP.
-
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Conventional Batch Reactor | SAR Microreactor |
| Reaction Time | 2 days | 10 seconds |
| Conversion Rate | ~80% | ~85% |
| Reference |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactants:
-
The sugar monophosphate should be converted to its pyridinium or tri-n-butylammonium salt to ensure solubility in the reaction solvent. This is typically done by passing a solution of the sodium salt through a column of Dowex 50 (pyridinium form) or by titration with tri-n-butylamine.
-
Lyophilize the resulting salt multiple times from anhydrous pyridine to ensure it is completely dry.
-
The this compound should be of high purity (≥97%).
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried sugar monophosphate salt in anhydrous pyridine (or a mixture of anhydrous pyridine/DMF).
-
Add the this compound (typically 1.5 to 3 equivalents).
-
If using a catalyst like 1H-tetrazole, add it at this stage (typically 0.3 to 0.5 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of isopropanol/ammonia/water) or anion-exchange HPLC. The reaction can take anywhere from 24 to 72 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding an equal volume of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with water several times to remove residual pyridine.
-
-
Purification:
-
Dissolve the crude product in water or a suitable buffer.
-
Purify the UDP-sugar using a combination of size-exclusion chromatography (e.g., BioGel P2 with an ammonium bicarbonate buffer) and/or anion-exchange HPLC.
-
Desalt the purified fractions by lyophilization or size-exclusion chromatography with water as the eluent.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound coupling reaction.
Caption: Troubleshooting decision tree for low yield in coupling reactions.
References
byproduct formation in UMP-morpholidate reactions and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UMP-morpholidate reactions, particularly in the synthesis of UDP-sugars.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a this compound reaction?
The most frequently encountered byproducts in this compound coupling reactions are:
-
P¹,P²-diuridine-5'-pyrophosphate (Up2U): This symmetrical pyrophosphate is the classic and most common byproduct, formed by the self-condensation of two molecules of this compound.[1][2]
-
Unreacted this compound: Incomplete reaction can lead to the presence of the starting morpholidate in the final mixture.
-
Uridine-5'-monophosphate (UMP): This can be present due to the hydrolysis of this compound, especially if the reaction conditions are not strictly anhydrous.
Q2: How can I monitor the progress of my this compound reaction?
Reaction progress can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product. A cospot of the reaction mixture with the starting material is recommended to clearly distinguish the product from the reactants.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for monitoring the reaction, as the phosphorus environments of the starting material, product, and pyrophosphate byproduct have distinct chemical shifts. This technique can provide quantitative information about the relative amounts of each species in the reaction mixture.
Q3: What is the role of pyridine in the reaction, and why must it be anhydrous?
Pyridine typically serves as the solvent for this compound reactions. It must be anhydrous to prevent the hydrolysis of the activated this compound back to UMP. The presence of water can significantly reduce the yield of the desired UDP-sugar by consuming the activated intermediate. Therefore, using freshly distilled and dried pyridine is crucial for reaction success.
Q4: My reaction yield is low. What are the potential causes?
Low yields in this compound reactions can stem from several factors:
-
Presence of moisture: As mentioned, water will hydrolyze the this compound, reducing the amount available to react with the sugar phosphate.
-
Suboptimal reaction time: These reactions can be slow, sometimes requiring several days to reach completion. Insufficient reaction time will result in a low yield of the desired product.
-
Impurity of starting materials: The purity of both the this compound and the sugar phosphate is critical.
-
Inefficient purification: Product loss during purification steps can lead to a lower isolated yield.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during this compound reactions and subsequent purification.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| A significant amount of P¹,P²-diuridine-5'-pyrophosphate (Up2U) is observed. | High concentration of this compound. | While a slight excess of this compound is often used, a large excess can favor self-condensation. Optimize the stoichiometry of your reactants. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely and stop it once the formation of the desired product plateaus to minimize byproduct formation. | |
| The final product is contaminated with unreacted this compound. | Incomplete reaction. | Extend the reaction time. Ensure the reaction is stirred efficiently. |
| Insufficient activation of the sugar phosphate. | Ensure the sugar phosphate is appropriately prepared (e.g., as a pyridinium salt) to enhance its reactivity. | |
| UMP is a major component of the crude reaction mixture. | Presence of moisture in the reaction. | Use freshly distilled, anhydrous pyridine. Dry all glassware thoroughly before use. Handle starting materials in a dry environment (e.g., glove box or under inert atmosphere). |
| Difficulty in separating the desired UDP-sugar from byproducts. | Inappropriate purification method. | For the removal of Up2U and UMP, a combination of size-exclusion and anion-exchange chromatography is highly effective.[1][2] |
| Co-elution of product and byproducts. | Optimize the elution conditions for your chromatography. For SAX-HPLC, a shallow salt gradient can improve resolution. For size-exclusion chromatography, ensure the correct column resin is chosen for the molecular weight range of your compounds. |
Section 3: Data Presentation
Table 1: Typical ³¹P NMR Chemical Shifts of Key Species in this compound Reactions
| Compound | Phosphorus Environment | Typical Chemical Shift (δ, ppm) |
| This compound | Phosphomorpholidate | ~8-10 |
| UDP-Sugar (e.g., UDP-Galactose) | α-phosphate | ~ -10 to -12 |
| β-phosphate | ~ -12 to -14 | |
| P¹,P²-diuridine-5'-pyrophosphate | Pyrophosphate | ~ -10 to -11 (symmetrical) |
| UMP | Monophosphate | ~ 0-4 |
Note: Chemical shifts can vary depending on the solvent, pH, and counterions.
Table 2: Comparison of Purification Methods for UDP-Sugar Synthesis
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Size-Exclusion Chromatography (e.g., Bio-Gel P-2) | Separation based on molecular size. | Effective for removing smaller molecules like UMP and salts. Good for initial cleanup and desalting. | Limited resolution between the desired product and the similarly sized Up2U byproduct. | Moderate |
| Strong Anion-Exchange HPLC (SAX-HPLC) | Separation based on charge. | High resolution separation of the desired UDP-sugar from both Up2U and UMP based on differences in their negative charges. | Requires specialized equipment. The use of salt gradients necessitates a subsequent desalting step. | High (>95%) |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a this compound Coupling Reaction
This protocol describes a general method for the synthesis of a UDP-sugar from a sugar-1-phosphate and this compound.
Materials:
-
Sugar-1-phosphate (as its pyridinium salt)
-
Uridine-5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous pyridine
Procedure:
-
Co-evaporate the sugar-1-phosphate (1 equivalent) with anhydrous pyridine three times to ensure it is completely dry.
-
In a separate flask, co-evaporate this compound (1.2-1.5 equivalents) with anhydrous pyridine three times.
-
Dissolve both dried reactants in a minimal amount of anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 3-7 days.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Once the reaction is complete, evaporate the pyridine under reduced pressure.
-
The crude product can then be purified using the methods described below.
Protocol 2: Purification of UDP-Sugars using Bio-Gel P-2 Chromatography
This protocol is suitable for the initial cleanup and desalting of the reaction mixture.
Materials:
-
Bio-Gel P-2 resin
-
Chromatography column
-
0.1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5
-
Crude reaction mixture
Procedure:
-
Swell the Bio-Gel P-2 resin in the TEAB buffer according to the manufacturer's instructions.
-
Pack the column with the swollen resin and equilibrate with at least two column volumes of the TEAB buffer.
-
Dissolve the crude reaction mixture in a small volume of the TEAB buffer.
-
Carefully load the sample onto the column.
-
Elute the column with the TEAB buffer.
-
Collect fractions and monitor the elution of nucleotide-containing compounds by measuring the UV absorbance at 262 nm.
-
Pool the fractions containing the desired product (which typically elutes after the Up2U byproduct but before UMP and salts).
-
Lyophilize the pooled fractions to remove the volatile TEAB buffer.
Protocol 3: High-Resolution Purification by Strong Anion-Exchange HPLC (SAX-HPLC)
This protocol provides high-purity UDP-sugar.
Materials:
-
SAX-HPLC column
-
Buffer A: 2 mM Sodium Phosphate, pH 3.0
-
Buffer B: 2 mM Sodium Phosphate, 1 M NaCl, pH 3.0
-
Partially purified product from Bio-Gel P-2 chromatography
Procedure:
-
Equilibrate the SAX-HPLC column with Buffer A.
-
Dissolve the sample in Buffer A and inject it onto the column.
-
Elute the compounds using a linear gradient of increasing salt concentration (Buffer B). A typical gradient might be from 0% to 50% Buffer B over 40 minutes.
-
Monitor the elution profile at 262 nm. The desired UDP-sugar will elute at a specific salt concentration, typically after UMP and before the more highly charged Up2U.
-
Collect the peak corresponding to the desired product.
-
Desalt the collected fraction using a suitable method, such as size-exclusion chromatography (Bio-Gel P-2) with water as the eluent, or a reverse-phase C18 cartridge.
-
Lyophilize the desalted product to obtain a pure solid.
Section 5: Visualizations
References
Technical Support Center: Optimizing UMP-Morpholidate Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the activation of Uridine 5'-monophosphate (UMP) using morpholidate chemistry. Our goal is to help you overcome common challenges and optimize your reaction conditions for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for UMP-morpholidate activation?
A1: The most established and frequently referenced method is the Khorana-Moffatt procedure, which involves the coupling of a sugar monophosphate with uridine 5'-monophosphomorpholidate.[1] This method is a preferred route for the synthesis of UDP-sugar nucleotides.[1]
Q2: What are the typical byproducts in a this compound coupling reaction?
A2: A classical byproduct of this reaction is the uridine diphosphate dimer, which is formed by the self-condensation of this compound.[1] Formation of this dimer can reduce the overall yield of the desired UDP-sugar.
Q3: Are there any catalysts that can improve the coupling efficiency?
A3: Yes, catalysts can be employed to improve the efficiency of the coupling reaction. For instance, 1H-tetrazole has been used to catalyze the coupling of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl-1-phosphate and this compound in a gram-scale synthesis of uridine diphospho(13C6)glucose.[2][3]
Q4: What are some common purification strategies for the final UDP-sugar product?
A4: Purification is a critical step to remove unreacted starting materials, byproducts, and salts. Common techniques include size-exclusion chromatography, such as with BioGel P2, often using a volatile buffer like ammonium bicarbonate that can be removed by lyophilization. For higher purity, semi-preparative SAX-HPLC (Strong Anion Exchange High-Performance Liquid Chromatography) can be used.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired UDP-sugar. | Incomplete activation of the sugar monophosphate. | Ensure the sugar monophosphate is properly prepared and in the correct salt form (e.g., pyridinium or tetrabutylammonium salt) to ensure solubility and reactivity in the reaction solvent. |
| Degradation of the target UDP-sugar during workup. | For sensitive UDP-sugars, particularly furanoses, basic deprotection methods can lead to degradation into byproducts like 1,2-cyclic phosphates. Consider milder deprotection conditions or alternative strategies that avoid harsh basic treatments. | |
| Poor quality of the this compound reagent. | Use freshly prepared or high-quality commercial this compound. The reagent can degrade over time, leading to lower reactivity. | |
| Significant formation of the uridine diphosphate dimer. | Excess this compound or prolonged reaction times. | Optimize the stoichiometry of the reactants. A slight excess of the sugar monophosphate may be beneficial. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times. |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the activated morpholidate, leading to side reactions. | |
| Difficulty in purifying the final product. | Co-elution of the product with byproducts or salts. | Employ a multi-step purification strategy. For example, an initial desalting step using size-exclusion chromatography can be followed by a high-resolution ion-exchange chromatography step like SAX-HPLC. |
| The product is unstable under the purification conditions. | Adjust the pH and buffer composition of the eluents. For compounds sensitive to basic conditions, maintain a neutral or slightly acidic pH during purification. |
Experimental Protocols
General Protocol for this compound Coupling (Khorana-Moffatt Procedure)
This protocol is a generalized procedure based on the Khorana-Moffatt method. Researchers should optimize the specific conditions for their particular sugar monophosphate.
1. Preparation of the Sugar Monophosphate Salt:
-
Convert the sugar monophosphate into a soluble salt form, such as the pyridinium or tetrabutylammonium salt. This is often achieved by treating the free acid form of the sugar phosphate with a suitable resin (e.g., Amberlite in the pyridinium form) or a base like tetrabutylammonium hydroxide.
2. Coupling Reaction:
-
Dissolve the dried sugar monophosphate salt and this compound (typically as the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt) in an anhydrous polar solvent such as pyridine or a mixture of pyridine and DMF.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
The reaction can be monitored by TLC or HPLC to determine completion.
3. Workup and Deprotection:
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
If protecting groups are present on the sugar moiety, they need to be removed. For example, acetyl groups can be removed by treatment with a catalytic amount of sodium methoxide in methanol, followed by neutralization. For base-sensitive compounds, alternative deprotection strategies may be necessary.
4. Purification:
-
The crude product is first desalted using size-exclusion chromatography (e.g., BioGel P2 with an ammonium bicarbonate buffer).
-
The collected fractions containing the product are lyophilized.
-
For higher purity, the product is further purified by SAX-HPLC using a suitable gradient (e.g., a linear gradient of NaCl or triethylammonium bicarbonate).
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The final product is desalted again if necessary and lyophilized to yield the pure UDP-sugar.
Visualizing the Workflow and Reactions
Caption: Workflow for UDP-sugar synthesis via this compound activation.
Caption: Main reaction versus the common side reaction in this compound coupling.
References
UMP-morpholidate stability issues in solution
Welcome to the technical support center for UMP-morpholidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in solution and to offer troubleshooting for its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or uridine 5'-monophosphomorpholidate, is an activated form of uridine monophosphate (UMP). Its most common application is as a key reagent in the Khorana-Moffatt synthesis of uridine diphosphate (UDP)-sugars[1][2]. These UDP-sugars are vital precursors for the enzymatic synthesis of complex carbohydrates and glycoconjugates[3].
Q2: What is the main stability concern when working with this compound in solution?
A2: The primary stability issue with this compound in solution, particularly in the context of UDP-sugar synthesis, is its propensity to undergo self-condensation. This reaction leads to the formation of a uridine diphosphate dimer (Up2U) as a significant byproduct[1]. The presence of moisture can also lead to hydrolysis of the phosphomorpholidate bond.
Q3: How should I store this compound, both as a solid and in solution?
A3: As a solid, this compound should be stored at -20°C[2]. For solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month, and should be protected from light. It is crucial to use anhydrous solvents for preparing solutions to minimize hydrolysis.
Q4: What solvents are typically used to dissolve this compound for reactions?
A4: Anhydrous pyridine is the most commonly used solvent for reactions involving this compound, such as the Khorana-Moffatt procedure for UDP-sugar synthesis.
Troubleshooting Guide
Issue 1: Low yield of the desired UDP-sugar product and presence of a major byproduct.
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Possible Cause: A likely cause is the self-condensation of this compound, forming a uridine diphosphate dimer. This is a well-documented side reaction in UDP-sugar synthesis. The presence of moisture in the reaction can also contribute to low yields by hydrolyzing the this compound.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous pyridine as the solvent. Dry all glassware thoroughly before use. Handle this compound and other reagents in a dry atmosphere (e.g., under argon or in a glovebox).
-
Co-evaporation: Before the reaction, co-evaporate the sugar phosphate and this compound with anhydrous pyridine several times to remove any residual moisture.
-
Purification: The uridine diphosphate dimer byproduct can be removed from the desired UDP-sugar product by purification techniques such as size-exclusion chromatography (e.g., BioGel P2) or ion-exchange chromatography (e.g., SAX-HPLC).
-
Issue 2: The this compound solution appears to have degraded over time.
-
Possible Cause: Improper storage or exposure to moisture and light can lead to the degradation of this compound in solution.
-
Troubleshooting Steps:
-
Follow Recommended Storage Conditions: Store this compound solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protect from Light: Store solutions in amber vials or wrapped in foil to protect from light.
-
Use Freshly Prepared Solutions: For critical experiments, it is best to use freshly prepared solutions of this compound.
-
Stability of this compound in Solution
The following table summarizes the known stability information for this compound. Quantitative data on degradation rates under various conditions is limited in the literature.
| Condition | Solvent | Temperature | Stability Recommendation | Reference |
| Long-term Storage | Anhydrous Solvent | -80°C | Stable for up to 6 months. Protect from light. | |
| Short-term Storage | Anhydrous Solvent | -20°C | Stable for up to 1 month. Protect from light. | |
| Reaction Conditions | Anhydrous Pyridine | Room Temperature | Prone to self-condensation. Use in a timely manner under strictly anhydrous conditions. | |
| Presence of Water | Aqueous solutions | Neutral to Alkaline pH | Relatively stable against hydrolysis. | |
| Presence of Water | Aqueous solutions | Acidic pH | The phosphoramidate bond is labile and prone to hydrolysis. |
Experimental Protocols
Key Experiment: Synthesis of a UDP-Sugar via the Khorana-Moffatt Procedure
This protocol is a generalized procedure based on literature methods for the synthesis of UDP-sugars using this compound.
Materials:
-
Sugar-1-phosphate
-
This compound (as the 4-morpholine-N,N'-dicyclohexylcarboxamidinium salt)
-
Anhydrous pyridine
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Preparation of Reagents:
-
The pyridinium salt of the sugar-1-phosphate is prepared and dried by co-evaporation with anhydrous pyridine (3 times).
-
This compound is also dried by co-evaporation with anhydrous pyridine (3 times).
-
-
Reaction Setup:
-
The dried sugar-1-phosphate is dissolved in anhydrous pyridine in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
The dried this compound is dissolved in anhydrous pyridine and added to the sugar-1-phosphate solution.
-
-
Reaction:
-
The reaction mixture is stirred at room temperature for an extended period (typically 3-5 days) under an inert atmosphere. The progress of the reaction can be monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable buffer (e.g., 0.25 M NH4HCO3) for purification.
-
Purification is typically performed using size-exclusion chromatography (e.g., BioGel P2 column) to separate the UDP-sugar from byproducts and unreacted starting materials.
-
Further purification to remove the uridine diphosphate dimer may require strong anion exchange HPLC (SAX-HPLC).
-
The fractions containing the pure UDP-sugar are pooled, desalted (e.g., by another round of size-exclusion chromatography with water as the eluent), and lyophilized to obtain the final product.
-
Visualizations
References
- 1. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine 5 -monophosphomorpholidate 24558-91-6 [sigmaaldrich.com]
- 3. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of UMP-Morpholidate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of UMP-morpholidate reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound reaction products, particularly when using size-exclusion and anion-exchange chromatography.
| Problem ID | Issue | Possible Cause(s) | Suggested Solution(s) |
| PUR-001 | Low or No Flow Through the Chromatography Column | Clogged column frit or tubing; Air bubbles in the system; Pump malfunction. | 1. Filter the sample and buffers before use. 2. Degas all buffers and solvents. 3. Check pump seals and connections for leaks. 4. If using a pre-packed column, consult the manufacturer's instructions for un-clogging. |
| PUR-002 | Poor Resolution of Product from Byproducts (e.g., Uridine Diphosphate Dimer) | Incorrect mobile phase composition; Column overloading; Flow rate is too high. | 1. Optimize the gradient for anion-exchange HPLC; a shallower gradient may improve separation. 2. Reduce the amount of sample loaded onto the column. 3. Decrease the flow rate to allow for better separation. |
| PUR-003 | Product Elutes in the Void Volume of Size-Exclusion Column | The product has aggregated; The column is not suitable for the size of the product. | 1. Ensure the sample is fully dissolved and consider adding a non-ionic detergent to the mobile phase to reduce aggregation. 2. Select a size-exclusion resin with a smaller pore size. |
| PUR-004 | Peak Tailing in HPLC | Strong interaction between the product and the stationary phase; Column degradation. | 1. Adjust the mobile phase pH or ionic strength to reduce strong interactions. 2. Consider using a different column chemistry. 3. If the column is old, replace it. |
| PUR-005 | Product Degradation During Purification | Unstable pH or high temperature of buffers; Prolonged purification time. | 1. Ensure buffer pH is within the stability range for this compound and its derivatives. 2. Perform purification steps at 4°C if possible. 3. Optimize the purification protocol to minimize the total time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in a this compound reaction, and how can I remove it?
A1: A common byproduct is the uridine diphosphate dimer, formed by the self-condensation of this compound.[1] This byproduct can often be effectively removed using a combination of size-exclusion chromatography (like BioGel P2) followed by semi-preparative strong anion-exchange high-performance liquid chromatography (SAX-HPLC).[1]
Q2: What are the recommended storage conditions for this compound and its reaction products?
A2: this compound should be stored at -20°C to ensure its stability. For short-term storage of a stock solution (up to one month), -20°C is suitable, while for longer-term storage (up to six months), -80°C is recommended. It is also advisable to protect it from light. The stability of the reaction products will depend on the specific molecule, but generally, storage at low temperatures in a suitable buffer is recommended.
Q3: My product seems to be degrading during the purification process. What can I do to prevent this?
A3: Degradation can be caused by several factors. This compound and related compounds can be sensitive to pH and temperature. Ensure that your purification buffers are within a stable pH range (typically around neutral) and perform the purification steps at a low temperature (e.g., 4°C) whenever possible. Minimizing the overall purification time can also help reduce degradation.
Q4: I am seeing multiple peaks on my analytical HPLC after purification. What could they be?
A4: Multiple peaks could indicate the presence of unreacted starting materials, the uridine diphosphate dimer byproduct, or degradation products. To identify these peaks, you can run standards of your starting materials if available. The dimer byproduct is a known impurity to look for.[1] If degradation is suspected, varying the purification conditions (pH, temperature, time) and observing changes in the chromatogram can provide clues. Mass spectrometry can be a valuable tool for identifying unknown peaks.
Q5: What is a typical yield for a reaction involving this compound and subsequent purification?
A5: The yield can vary significantly depending on the specific reaction and the efficiency of the purification steps. As a reference, a study on the synthesis of UDP-IdoA using this compound reported a yield of 26% over two steps after purification with BioGel P2 and semi-preparative SAX-HPLC.[1]
Experimental Protocols
Protocol 1: General Purification of this compound Reaction Products using Size-Exclusion and Anion-Exchange Chromatography
This protocol outlines a two-step purification process for a typical reaction product of this compound.
Step 1: Size-Exclusion Chromatography with BioGel P2
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Column Preparation: Swell the Bio-Gel P2 resin in the desired buffer (e.g., 0.25 M ammonium bicarbonate) and pack it into a suitable column according to the manufacturer's instructions. Equilibrate the column with at least two column volumes of the buffer.
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Sample Preparation: Concentrate the reaction mixture under reduced pressure and redissolve it in a minimal volume of the chromatography buffer.
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Chromatography: Load the prepared sample onto the column. Elute with the buffer at a constant flow rate.
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Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 262 nm to detect uridine-containing compounds. Pool the fractions containing the desired product.
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Desalting: If a volatile buffer like ammonium bicarbonate was used, the pooled fractions can be lyophilized. For non-volatile buffers, a desalting step using a BioGel P2 column with water as the eluent may be necessary.[1]
Step 2: Strong Anion-Exchange HPLC (SAX-HPLC)
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Column and System Preparation: Use a semi-preparative SAX-HPLC column. Equilibrate the column with the starting buffer (e.g., a low concentration of a salt like NaCl in a suitable buffer).
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Sample Preparation: Dissolve the lyophilized or desalted product from Step 1 in the HPLC starting buffer.
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HPLC Separation: Inject the sample onto the column. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl over 50 minutes).
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Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions using analytical HPLC.
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Desalting: Pool the pure fractions and desalt using a suitable method such as size-exclusion chromatography with water as the eluent.
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Lyophilization: Lyophilize the desalted product to obtain a solid powder.
Visualizations
Caption: A typical workflow for the purification of this compound reaction products.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Improving the Efficiency of the Khorana-Moffatt Procedure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Khorana-Moffatt oxidation. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Khorana-Moffatt oxidation and what is it used for?
The Khorana-Moffatt oxidation, also known as the Pfitzner-Moffatt oxidation, is a chemical reaction that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][3] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by a carbodiimide, most commonly dicyclohexylcarbodiimide (DCC), in the presence of a mild acid catalyst like pyridinium trifluoroacetate.[2][4] It is known for its mild reaction conditions, often conducted at room temperature.
Q2: What are the common challenges and limitations of the Khorana-Moffatt procedure?
The primary challenges associated with the Khorana-Moffatt oxidation include:
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Removal of the dicyclohexylurea (DCU) byproduct: DCU is notoriously insoluble in many common organic solvents, making its removal from the reaction mixture difficult and often leading to product contamination.
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Side reactions: The two most common side reactions are the Pummerer rearrangement and the formation of methylthiomethyl (MTM) ethers.
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Stoichiometry: The reaction often requires a significant excess of DCC (typically 3 equivalents) to drive the reaction to completion.
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Odor: The reaction produces dimethyl sulfide, a volatile and foul-smelling byproduct.
Due to these limitations, the Khorana-Moffatt oxidation has been largely superseded by other DMSO-based oxidations like the Swern oxidation, which often provides higher yields and a simpler workup.
Q3: My reaction is sluggish or does not go to completion. What are the possible causes and solutions?
Several factors can contribute to an incomplete or slow reaction:
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Insufficient DCC: Ensure that at least 3 equivalents of DCC are used.
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Inadequate acid catalysis: The choice and amount of the acid catalyst are crucial. Pyridinium trifluoroacetate is a commonly used and effective catalyst. The conjugate base of the acid must be basic enough to facilitate the final elimination step. Strong acids like sulfuric acid or hydrochloric acid are not suitable.
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Poor quality reagents: Use anhydrous DMSO and fresh DCC. DCC can degrade upon storage.
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Steric hindrance: The active oxidizing species in the Pfitzner-Moffatt oxidation is sterically bulky. This can be advantageous for selectively oxidizing less hindered alcohols, but it can also be a limitation for highly hindered substrates.
Q4: How can I effectively remove the dicyclohexylurea (DCU) byproduct?
The removal of DCU is a critical step for obtaining a pure product. Here are several effective methods:
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Filtration: Since DCU is often insoluble in the reaction solvent (e.g., dichloromethane), it can be removed by filtration. Chilling the reaction mixture can further decrease the solubility of DCU.
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Crystallization: The crude product can be dissolved in a hot solvent in which the desired product is soluble and DCU is less soluble. Upon cooling, the desired product crystallizes, leaving the DCU in the mother liquor.
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Solvent Precipitation: Adding a solvent in which your product is soluble but DCU is not (an anti-solvent) can selectively precipitate the DCU. For example, adding cold acetonitrile or diethyl ether can often precipitate the majority of the DCU.
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Aqueous Wash: For water-soluble byproducts when using alternative carbodiimides like EDC, an aqueous workup is effective.
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Chromatography: While not always ideal due to the potential for DCU to slowly dissolve and co-elute, column chromatography can be used for purification. Using an eluent system that fully dissolves the DCU, such as one containing chloroform, can improve separation.
Q5: How can I minimize the formation of side products like MTM ethers and those from Pummerer rearrangement?
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Temperature Control: While the Khorana-Moffatt oxidation is often run at room temperature, elevated temperatures can promote the Pummerer rearrangement. Maintaining a moderate temperature is advisable.
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Use of Alternative Activators: The choice of the activating agent can influence the extent of side reactions. While DCC is standard for the Khorana-Moffatt procedure, other DMSO activation methods (as in the Swern or Parikh-Doering oxidations) may offer better selectivity.
Data Presentation
The efficiency of the Khorana-Moffatt oxidation can vary significantly depending on the substrate and reaction conditions. The following table summarizes representative examples found in the literature.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Primary Alcohol (generic) | DMSO, DCC, Pyridinium Trifluoroacetate | Aldehyde | Typically Moderate to High | [General Procedure] |
| Secondary Alcohol (generic) | DMSO, DCC, Pyridinium Trifluoroacetate | Ketone | Typically Moderate to High | [General Procedure] |
| Testosterone | 3 eq. DCC, 0.5 eq. Pyridinium Trifluoroacetate, DMSO:Benzene (1:1), RT | 4-Androsten-3,17-dione | >87 | (Fieser & Fieser, "Reagents for Organic Synthesis", Vol. 1) |
| A hindered secondary alcohol | 3 eq. DCC, 1 eq. H3PO4, DMSO:Benzene (1:1), 4.5 h, RT | Corresponding Ketone | 84 | (As cited in a review) |
Experimental Protocols
General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde:
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Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous DMSO (sufficient to dissolve the alcohol) and a co-solvent such as benzene or ethyl acetate (optional, can improve results) is added dicyclohexylcarbodiimide (DCC, 3.0 equiv).
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Acid Catalyst Addition: Pyridinium trifluoroacetate (0.5 equiv) is then added to the stirred solution at room temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup - DCU Removal:
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The reaction mixture is cooled in an ice bath to precipitate the dicyclohexylurea (DCU).
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The precipitate is removed by filtration through a fritted funnel and washed with a small amount of cold solvent (e.g., dichloromethane or diethyl ether).
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Extraction: The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with water and brine to remove residual DMSO.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude aldehyde is purified by column chromatography on silica gel.
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone:
The procedure is analogous to the oxidation of primary alcohols.
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Reaction Setup: A solution of the secondary alcohol (1.0 equiv) and dicyclohexylcarbodiimide (DCC, 3.0 equiv) in anhydrous DMSO and an optional co-solvent is prepared.
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Acid Catalyst Addition: Pyridinium trifluoroacetate (0.5 equiv) is added to the stirred solution at room temperature.
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Reaction Monitoring: The reaction is monitored by TLC.
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Workup - DCU Removal: The DCU is removed by filtration as described above.
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Extraction: The filtrate is worked up with an organic solvent and washed with water and brine.
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Drying and Concentration: The organic phase is dried and the solvent is evaporated.
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Purification: The resulting crude ketone is purified by column chromatography or recrystallization.
Visualizations
Caption: The reaction mechanism of the Khorana-Moffatt oxidation.
Caption: A general experimental workflow for the Khorana-Moffatt procedure.
Caption: A decision tree for troubleshooting the Khorana-Moffatt oxidation.
References
Technical Support Center: UMP-Morpholidate Handling and Self-Condensation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling of UMP-morpholidate to minimize its self-condensation and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: Uridine 5'-monophosphomorpholidate (this compound) is an activated form of uridine monophosphate (UMP). It is a key reagent in the Khorana-Moffatt synthesis of uridine diphosphate (UDP)-sugars, which are essential intermediates in glycobiology and drug development.
Q2: What is self-condensation of this compound?
A2: Self-condensation is an undesired side reaction where two molecules of this compound react with each other to form P¹,P²-diuridine-5'-pyrophosphate (Up2U), a symmetrical pyrophosphate dimer. This byproduct can complicate purification and reduce the yield of the desired UDP-sugar product.
Q3: What are the main factors that promote the self-condensation of this compound?
A3: The primary factors that contribute to the self-condensation of this compound include:
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Presence of Moisture: Water can hydrolyze the phosphoramidate bond, leading to the formation of UMP, which can then react with another molecule of this compound.
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Acidic Conditions: Acidic environments can protonate the morpholine nitrogen, making it a better leaving group and accelerating both desired and undesired reactions.
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Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including the self-condensation side reaction.
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Prolonged Reaction Times: Longer exposure to reaction conditions increases the probability of byproduct formation.
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Inappropriate Storage: Improper storage can lead to the degradation of this compound, increasing the likelihood of self-condensation during a reaction.
Q4: How can I detect the presence of the self-condensation product in my reaction mixture?
A4: The self-condensation product, P¹,P²-diuridine-5'-pyrophosphate, can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the dimer will have a distinct retention time compared to this compound, UMP, and the desired UDP-sugar product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired UDP-sugar product and significant presence of a major byproduct. | High degree of this compound self-condensation. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use a freshly opened or properly stored bottle of this compound. 4. Minimize the reaction time as much as possible by monitoring the reaction progress closely. 5. Maintain the recommended reaction temperature; avoid overheating. |
| This compound appears clumped or discolored. | The reagent has likely been exposed to moisture and has started to hydrolyze. | Discard the reagent and use a fresh, high-quality batch of this compound. |
| Inconsistent reaction outcomes despite following the same protocol. | Variability in the quality or handling of this compound. | 1. Aliquot the this compound upon receipt to avoid repeated exposure of the entire stock to atmospheric moisture. 2. Always use anhydrous solvents and handle the reagent in a glove box or under a stream of inert gas. |
| Presence of multiple unexpected peaks in HPLC analysis. | Degradation of this compound due to improper storage or handling, or decomposition during the reaction. | 1. Verify the storage conditions of your this compound. 2. Analyze the starting material by HPLC to check its purity before use. 3. Consider lowering the reaction temperature or using a milder catalyst if applicable. |
Data Presentation: Stability of this compound
The stability of this compound is critical for its successful application. Below is a summary of its stability under various conditions, compiled from literature on phosphoramidites. Note that specific quantitative data for this compound is limited, and these are general guidelines.
| Condition | Solvent | Temperature | Relative Stability | Key Considerations |
| Storage (Solid) | N/A | -80°C | High (months to years) | Long-term storage. Protect from light. |
| -20°C | Moderate (weeks to months) | Short-term storage. Protect from light. | ||
| 4°C | Low (days to weeks) | Not recommended for extended periods. | ||
| Room Temperature | Very Low (hours to days) | Avoid. Prone to hydrolysis from atmospheric moisture. | ||
| In Solution | Anhydrous Pyridine | Room Temperature | Moderate | Use freshly prepared solutions. Pyridine is hygroscopic. |
| Anhydrous DMSO | Room Temperature | Moderate | Use freshly prepared solutions. DMSO is very hygroscopic. | |
| Acetonitrile (95% aq.) | 25°C | Low (t½ ≈ 200 hours for a related phosphoramidite) | Presence of water leads to rapid degradation. | |
| Acidic (e.g., pH < 5) | Room Temperature | Very Low | Rapidly hydrolyzes. | |
| Neutral (e.g., pH 7) | Room Temperature | Low to Moderate | Hydrolysis is slower than in acidic conditions but still significant. | |
| Mildly Basic (e.g., pH 8-9) | Room Temperature | Moderate | Generally more stable than in acidic or neutral aqueous solutions. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
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Upon Receipt: Store the container of this compound at -20°C for short-term storage or -80°C for long-term storage, protected from light.
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Aliquoting: Before first use, it is highly recommended to bring the container to room temperature in a desiccator to prevent moisture condensation. Once at room temperature, quickly aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glove box or under a stream of argon).
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Storage of Aliquots: Store the sealed aliquots at -80°C.
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Usage: When an aliquot is needed, allow it to warm to room temperature in a desiccator before opening. Weigh the required amount quickly and reseal the vial if any material remains, purging with inert gas before storage.
Protocol 2: General Procedure for a Catalyzed Coupling Reaction to Minimize Self-Condensation
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Drying of Reagents: Ensure the sugar phosphate component is thoroughly dried, for example, by co-evaporation with anhydrous pyridine.
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Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum, then cool under a stream of inert gas (argon or nitrogen).
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Reagent Addition:
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Dissolve the dried sugar phosphate in anhydrous pyridine.
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In a separate flask, dissolve the this compound and the catalyst (e.g., 1H-tetrazole) in anhydrous pyridine.
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Add the this compound solution to the sugar phosphate solution dropwise at the recommended reaction temperature (often room temperature).
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Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction duration.
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Quenching and Work-up: Once the reaction is complete, quench the reaction as per the specific protocol, for example, by the addition of a small amount of water. Proceed with the purification of the desired UDP-sugar.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound self-condensation.
Caption: Recommended experimental workflow to minimize self-condensation.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: UMP-Morpholidate-Based Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of UMP-morpholidate-based synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound-based coupling reactions.
Question: We are observing a significant amount of a major byproduct in our large-scale reaction, leading to difficult purification. How can we identify and mitigate this?
Answer:
A common challenge in this compound chemistry is the formation of a uridine diphosphate dimer (Up2U) due to the self-condensation of this compound. This issue can be exacerbated during scale-up.
Identification:
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Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to two UMP molecules linked by a pyrophosphate bond.
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NMR Spectroscopy: Compare the spectra of your purified product and the byproduct with known standards.
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HPLC: The dimer typically elutes as a distinct peak, often with a different retention time than the desired product and unreacted UMP.
Mitigation Strategies:
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Stoichiometry Control: Carefully control the stoichiometry of the reactants. While an excess of this compound is often used to drive the reaction to completion, a large excess can increase the rate of self-condensation. At scale, it is crucial to optimize the molar ratio of the sugar phosphate to the this compound.
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Reaction Conditions:
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Temperature: Maintain a consistent and controlled temperature. Excursions to higher temperatures can accelerate the rate of byproduct formation.
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Solvent: Ensure anhydrous conditions, as moisture can hydrolyze the activated morpholidate, leading to side reactions.
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Catalyst Use: The use of a catalyst, such as 1H-tetrazole, has been reported to be effective in gram-scale synthesis and may improve coupling efficiency at larger scales, potentially reducing the required excess of this compound.
Question: Our downstream purification by preparative HPLC is becoming a bottleneck now that we are scaling up. What are more scalable purification strategies?
Answer:
Preparative HPLC is often not economically or practically viable for large-scale manufacturing. Consider the following alternatives:
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Ion-Exchange Chromatography (IEC): This is a highly effective and scalable method for separating nucleotides based on their charge. The desired UDP-sugar product, unreacted UMP, and the Up2U dimer will have different net charges, allowing for their separation. Anion-exchange chromatography is particularly useful.
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Size-Exclusion Chromatography (SEC): Gel filtration media like BioGel P2 can be used for desalting and separating molecules based on size. While it can separate the product from smaller molecules, its resolution for separating the product from the dimer may be limited.
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Precipitation/Crystallization: Exploring different solvent systems to selectively precipitate the product or impurities can be a highly effective and scalable purification step.
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Tangential Flow Filtration (TFF): TFF can be used for desalting and buffer exchange, which are often necessary steps after chromatography.
Question: We are experiencing inconsistent reaction kinetics and yields upon moving to a larger reactor. What could be the cause?
Answer:
Scaling up a chemical reaction is not always a linear process. Inconsistent kinetics and yields can be due to several factors:
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Mixing Efficiency: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized high concentrations of reactants, promoting side reactions, and "dead zones" where the reaction does not proceed efficiently. Ensure your reactor is equipped with an appropriate impeller and that the stirring speed is optimized for the reaction volume and viscosity.
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Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to difficulties in controlling the reaction temperature, potentially causing hotspots that accelerate byproduct formation. A well-designed reactor with an efficient heating/cooling jacket is critical.
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Reagent Addition: The rate of addition of one reagent to another can significantly impact the reaction. At a larger scale, a slower, controlled addition of the this compound to the sugar phosphate solution can help to minimize self-condensation.
Frequently Asked Questions (FAQs)
What is the Khorana-Moffatt procedure for this compound synthesis?
The Khorana-Moffatt procedure is a classical and still widely used method for the synthesis of UDP-sugars. It involves the coupling of a sugar monophosphate with uridine 5'-monophosphomorpholidate (this compound), which is an activated form of UMP.
What are the typical solvents used for the this compound coupling reaction?
Anhydrous polar aprotic solvents such as pyridine or dimethylformamide (DMF) are commonly used to facilitate the reaction and maintain a dry environment.
How can I monitor the progress of my large-scale this compound reaction?
For real-time or frequent monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice. A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed by HPLC to determine the consumption of starting materials and the formation of the product and byproducts.
Are there any specific safety precautions for scaling up this compound synthesis?
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Material Safety Data Sheets (MSDS): Review the MSDS for all reagents, especially for any flammable, corrosive, or toxic properties of the solvents and other reactants.
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Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves.
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Ventilation: Conduct the reaction in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
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Exothermic Reactions: Although not specifically reported as highly exothermic, it is prudent to monitor the reaction temperature closely during scale-up, as unexpected exotherms can occur.
Experimental Protocols
General Protocol for this compound Coupling (Lab-Scale)
This protocol is a general guideline and may require optimization for specific substrates and scales.
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Preparation of Sugar Phosphate: The sugar monophosphate is typically prepared as its pyridinium or tri-n-butylammonium salt to ensure solubility in the reaction solvent.
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Reaction Setup: The sugar phosphate salt is dissolved in anhydrous pyridine (or another suitable anhydrous solvent) under an inert atmosphere (e.g., argon or nitrogen).
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Addition of this compound: Uridine 5'-monophosphomorpholidate (typically 1.5-3 equivalents) is added to the reaction mixture.
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Reaction Monitoring: The reaction is stirred at room temperature (or a slightly elevated temperature, e.g., 30-40°C) and monitored by HPLC or TLC.
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Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to purification.
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Purification: The crude product is typically purified by a combination of chromatographic techniques, such as size-exclusion chromatography (e.g., BioGel P2) followed by ion-exchange chromatography (e.g., SAX-HPLC).
Data Presentation
Table 1: Comparison of Purification Techniques for UDP-Sugar Synthesis Scale-Up
| Purification Method | Principle | Scalability | Advantages | Disadvantages |
| Preparative HPLC | Adsorption/Partition | Poor | High resolution, good for small scale. | High cost, large solvent consumption, low throughput. |
| Ion-Exchange Chromatography (IEC) | Electrostatic Interaction | Excellent | High capacity, good resolution for charged molecules, cost-effective at scale. | Requires salt gradients, leading to a desalting step. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Good | Effective for desalting and buffer exchange. | Lower resolution for molecules of similar size (e.g., product vs. dimer). |
| Precipitation/Crystallization | Solubility Differences | Excellent | Potentially very low cost, high throughput. | Requires extensive process development, may not achieve high purity in one step. |
Visualizations
Caption: A typical experimental workflow for this compound-based UDP-sugar synthesis.
Caption: A logical diagram for troubleshooting common issues in scaling up this compound synthesis.
impact of solvent on UMP-morpholidate reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the UMP-morpholidate reaction, a cornerstone for the synthesis of UDP-sugars and other nucleotide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the this compound coupling reaction?
Based on established methodologies, such as the Khorana-Moffatt procedure, anhydrous pyridine is the most commonly used and preferred solvent for coupling this compound with a phosphate-containing molecule (like a sugar-1-phosphate).[1] The reactants are typically dissolved in anhydrous pyridine and stirred at room temperature for several days to facilitate the reaction.[1]
Q2: Why is anhydrous pyridine the preferred solvent?
While direct comparative kinetic studies are not extensively published, the preference for anhydrous pyridine is due to several factors:
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Solubility: It effectively dissolves the this compound salt and the phosphate substrate, creating a homogeneous reaction environment.
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Base Catalysis: Pyridine can act as a non-nucleophilic base, potentially facilitating proton transfer steps during the reaction.
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Aprotic Nature: As an aprotic solvent, it does not compete with the phosphate nucleophile, which is crucial for efficient coupling. The presence of water can lead to hydrolysis of the activated morpholidate.
Q3: Can other solvents be used for this reaction?
While pyridine is standard, other polar aprotic solvents might be considered, though optimization would be required. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could potentially solvate the reactants. However, their impact on reaction rate and byproduct formation would need to be carefully evaluated. Protic solvents (e.g., water, alcohols) should be strictly avoided as they will hydrolyze the this compound.
Q4: What are the common side products in the this compound reaction?
A frequently observed byproduct is the uridine diphosphate dimer (P¹,P²-diuridine 5'-pyrophosphate), which forms from the self-condensation of two this compound molecules.[1] Formation of this byproduct can be minimized by carefully controlling stoichiometry and reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | The this compound reactant is highly sensitive to water. Ensure that the pyridine solvent is strictly anhydrous. Dry the glassware thoroughly and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Degraded Reactants | This compound can degrade upon storage. Verify the purity of the starting material. The phosphate substrate should also be pure and in the correct salt form (e.g., pyridinium salt) to ensure solubility. |
| Insufficient Reaction Time | The coupling reaction in pyridine is often slow, sometimes requiring up to 5 days at room temperature to proceed to completion.[1] Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC, or ³¹P NMR). |
| Suboptimal Stoichiometry | An excess of the phosphate substrate relative to the this compound can sometimes drive the reaction towards the desired product and minimize self-condensation of the morpholidate. |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | While typically run at room temperature, gentle heating (e.g., to 30-40 °C) could potentially increase the reaction rate. However, this must be done cautiously as it could also promote the formation of side products. |
| Poor Solubility | If the reactants are not fully dissolved in pyridine, the reaction will be slow. Ensure both the this compound and the phosphate substrate are fully solubilized before monitoring the reaction. Converting the phosphate to its pyridinium or triethylammonium salt can improve solubility. |
Issue 3: Significant Pyrophosphate Byproduct Formation
| Possible Cause | Troubleshooting Step |
| Excess this compound | Using a large excess of this compound can increase the rate of its self-condensation. Aim for a stoichiometric ratio closer to 1:1 or a slight excess of the phosphate substrate. |
| High Concentration | Very high concentrations of reactants may favor the bimolecular self-condensation reaction. Try performing the reaction at a slightly lower concentration. |
Data Summary
While direct kinetic data comparing various solvents is scarce in the literature, the following table provides a qualitative summary based on established protocols and general principles of phosphoramidate chemistry.
| Solvent | Type | Suitability for this compound Reaction | Rationale |
| Pyridine | Polar Aprotic | High (Recommended) | Excellent solvent for reactants; acts as a base catalyst; well-established in protocols. |
| DMF, DMSO | Polar Aprotic | Potential (Requires Optimization) | Good solvating properties for polar molecules, but may interfere with the reaction or complicate purification. |
| Acetonitrile | Polar Aprotic | Low to Moderate | May have limited solubility for the charged reactants. |
| DCM, Chloroform | Nonpolar Aprotic | Low | Unlikely to effectively dissolve the charged phosphate and this compound salts. |
| Water, Alcohols | Protic | Unsuitable | Will lead to rapid hydrolysis of the activated this compound, preventing the desired reaction. |
Experimental Protocols
General Protocol for Coupling a Sugar-1-Phosphate with this compound
This protocol is based on the widely used Khorana-Moffatt procedure.
-
Preparation of Reactants:
-
The sugar-1-phosphate is converted to its pyridinium salt by treating it with a pyridinium-form ion-exchange resin or by co-evaporation with pyridine.
-
The 4-morpholine-N,N'-dicyclohexylcarboxamidinium uridine 5'-phosphomorpholidate (this compound) is obtained from commercial sources or synthesized separately.
-
-
Drying:
-
The pyridinium salt of the sugar-1-phosphate (1 equivalent) is dissolved in anhydrous pyridine and evaporated to dryness under high vacuum. This process is repeated 3-4 times to ensure the removal of all residual water.
-
The this compound (1.2-1.5 equivalents) is similarly dried by co-evaporation with anhydrous pyridine.
-
-
Reaction:
-
The dried this compound is dissolved in a minimal amount of anhydrous pyridine.
-
This solution is added to the flask containing the dried sugar-1-phosphate.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) for 3-7 days.
-
-
Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) on silica plates using a solvent system such as isopropanol/ammonia/water, or by anion-exchange HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the pyridine is removed by evaporation under reduced pressure.
-
The residue is dissolved in water and the insoluble dicyclohexylurea (DCU) byproduct is removed by filtration or centrifugation.
-
The aqueous solution is then purified, typically by size-exclusion chromatography (e.g., BioGel P2) followed by ion-exchange chromatography (e.g., SAX-HPLC) to separate the desired UDP-sugar from unreacted UMP and the pyrophosphate byproduct.
-
Visualizations
Caption: Experimental workflow for UDP-sugar synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: UMP-Morpholidate Coupling
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with UMP-morpholidate coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the classical method for this compound coupling?
The classical method for the synthesis of UDP-sugars is the Khorana-Moffatt procedure. This involves the coupling of a sugar monophosphate with a uridine 5'-monophosphomorpholidate (this compound). While it is a widely used and established method, the reaction can be slow, often requiring several days for completion, and may result in moderate yields.
Q2: Are there more efficient, alternative catalysts to the traditional this compound coupling reaction?
Yes, 1H-tetrazole has been demonstrated to be an effective catalyst for phosphomorpholidate coupling reactions. It significantly accelerates the reaction rate and improves yields.[1][2] Evidence suggests that 1H-tetrazole functions as both a general acid and a nucleophilic catalyst in the formation of the pyrophosphate bond.[1][2]
Q3: What are the main advantages of using 1H-tetrazole as a catalyst?
The primary advantages of using 1H-tetrazole are:
-
Increased Reaction Rate: The coupling reaction time is significantly reduced from several days to a much shorter period.[1]
-
Higher Yields: Reported yields for the synthesis of various nucleoside diphosphate sugars are in the range of 76-91% with 1H-tetrazole, which is a notable improvement over the often lower yields of the uncatalyzed reaction.
-
Broad Applicability: It has been successfully used for the synthesis of various UDP-sugars, including GDP-Fucose, GDP-Mannose, and UDP-Galactose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient activation of this compound. | Use an alternative catalyst such as 1H-tetrazole to improve reaction kinetics and yield. |
| Degradation of starting materials or product. | Ensure all reagents and solvents are anhydrous, as the presence of water can lead to hydrolysis. Perform the reaction under an inert atmosphere (e.g., argon). | |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the sugar phosphate, this compound, and catalyst. An excess of one reactant may be necessary depending on the specific substrate. | |
| Presence of a Major Side Product | Self-condensation of this compound. | This is a classic byproduct of the coupling reaction, leading to the formation of a uridine diphosphate dimer. Purification by anion-exchange chromatography or size-exclusion chromatography (e.g., BioGel P2) is typically required to remove this impurity. |
| Difficulty in Product Purification | Co-elution of product with byproducts or starting materials. | Optimize the purification method. Anion-exchange HPLC is a powerful technique for separating UDP-sugars from charged impurities. Size-exclusion chromatography can be effective for removing smaller molecules like residual morpholine. |
| Contamination with salts. | Desalting of the final product is often necessary. This can be achieved using size-exclusion chromatography with a volatile buffer (e.g., ammonium bicarbonate) followed by lyophilization. | |
| Inconsistent Reaction Rates | Impurities in the solvent (e.g., pyridine). | Use high-purity, anhydrous solvents. Pyridine should be dried over a suitable drying agent (e.g., CaH2) and distilled before use. |
| Temperature fluctuations. | Maintain a consistent reaction temperature. While many couplings are performed at room temperature, some substrates may benefit from cooling or gentle heating. |
Catalyst Performance Data
The following table summarizes the comparative performance of the this compound coupling reaction with and without the use of 1H-tetrazole as a catalyst for the synthesis of various nucleoside diphosphate sugars.
| Product | Catalyst | Reaction Time | Yield | Reference |
| GDP-Fucose | None | ~5 days | 20-50% | |
| GDP-Fucose | 1H-tetrazole | 2 days | 76-91% | |
| GDP-Mannose | 1H-tetrazole | 2 days | 76-91% | |
| UDP-Galactose | 1H-tetrazole | 2 days | 76-91% | |
| UDP-(13C6)glucose | 1H-tetrazole | Not specified | Gram-scale synthesis |
Experimental Protocols
General Protocol for 1H-Tetrazole Catalyzed this compound Coupling
This protocol is a generalized procedure based on the literature for the synthesis of a UDP-sugar. Researchers should optimize the specific conditions for their sugar phosphate of interest.
Materials:
-
Sugar-1-phosphate (as a salt, e.g., pyridinium salt)
-
This compound (as a salt, e.g., 4-morpholine-N,N'-dicyclohexylcarboxamidinium salt)
-
1H-tetrazole
-
Anhydrous pyridine
-
Anhydrous methanol
-
Anion-exchange resin (e.g., Dowex in pyridinium form)
-
Size-exclusion chromatography media (e.g., Bio-Gel P2)
-
TLC plates (e.g., silica gel with fluorescent indicator)
Procedure:
-
Preparation of the Sugar-1-Phosphate Pyridinium Salt:
-
Dissolve the sugar-1-phosphate in water and pass it through a column of anion-exchange resin in the pyridinium form.
-
Lyophilize the eluate to obtain the pyridinium salt of the sugar-1-phosphate.
-
Thoroughly dry the salt under high vacuum over P₂O₅ before use.
-
-
Coupling Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the dried sugar-1-phosphate pyridinium salt and this compound in anhydrous pyridine.
-
Add 1H-tetrazole (typically 2-3 equivalents relative to the limiting reactant) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., a mixture of isopropanol and ammonium acetate solution). The product should be UV-active and have a different Rf value than the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-3 days), quench the reaction by adding a small amount of water.
-
Remove the pyridine by rotary evaporation.
-
Dissolve the residue in a minimal amount of water or a suitable buffer (e.g., 0.1 M triethylammonium bicarbonate).
-
Purify the crude product by anion-exchange chromatography. Elute with a gradient of a suitable salt solution (e.g., triethylammonium bicarbonate or NaCl).
-
Monitor the fractions for the desired product using UV absorbance at 262 nm.
-
Pool the product-containing fractions and desalt using size-exclusion chromatography (e.g., Bio-Gel P2 with water or a volatile buffer as the eluent).
-
Lyophilize the purified fractions to obtain the final UDP-sugar product as a stable salt.
-
Visualizations
Caption: Proposed mechanism of 1H-tetrazole catalyzed this compound coupling.
Caption: A logical workflow for troubleshooting this compound coupling reactions.
References
Validation & Comparative
A Comparative Guide to UDP-Sugar Synthesis: UMP-Morpholidate vs. Phosphoramidite and Other Emerging Methods
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (UDP)-sugars are vital donor substrates for glycosyltransferases, the enzymes responsible for the synthesis of a vast array of complex carbohydrates and glycoconjugates. These molecules play critical roles in numerous biological processes, and their efficient synthesis is paramount for research in glycobiology, drug discovery, and biotechnology. This guide provides an objective comparison of the classical UMP-morpholidate method and the more recent phosphoramidite approach for the chemical synthesis of UDP-sugars, supplemented with insights into enzymatic and chemoenzymatic alternatives.
At a Glance: Comparing Synthesis Methods
The choice of synthetic strategy for UDP-sugars depends on several factors, including the desired scale, the nature of the sugar, and the required purity. The following table summarizes the key performance indicators of the this compound and phosphoramidite methods based on published experimental data.
| Feature | This compound (Khorana-Moffatt) Method | Phosphoramidite Method |
| General Principle | Coupling of a sugar-1-phosphate with a uridine 5'-monophosphomorpholidate activated with a coupling agent. | One-pot coupling of a sugar-1-phosphate with a nucleoside phosphoramidite, followed by in-situ oxidation. |
| Reported Yield | Generally moderate, ranging from 26% to 50% for various UDP-sugars.[1][2][3] | Generally higher, with reported yields of 63% to 76% for UDP-N-acetylglucosamine derivatives.[4] |
| Reaction Time | Can be lengthy, often requiring several hours to days for complete reaction. | Typically rapid, with coupling and oxidation steps often completed within an hour.[5] |
| Key Reagents | This compound, sugar-1-phosphate, coupling agents (e.g., 1H-tetrazole). | Nucleoside phosphoramidite, sugar-1-phosphate, activator (e.g., dicyanoimidazole), oxidant (e.g., t-BuOOH). |
| Common Byproducts | Uridine diphosphate (P¹,P²-diuridine 5'-pyrophosphate) dimer from self-condensation of this compound. | Oxidation of unreacted phosphoramidite and other side products depending on protecting groups. |
| Purification | Typically requires chromatographic methods such as anion-exchange or size-exclusion chromatography (e.g., Bio-Gel P2, SAX-HPLC). | Purification often involves anion-exchange chromatography. |
| Advantages | Well-established and widely used method. | Higher yields, shorter reaction times, one-pot procedure. |
| Disadvantages | Moderate yields, formation of stubborn byproducts, longer reaction times. | Requires handling of moisture-sensitive phosphoramidite reagents. |
Delving into the Chemistry: Reaction Pathways
The chemical synthesis of UDP-sugars fundamentally involves the formation of a pyrophosphate linkage between the anomeric carbon of a sugar-1-phosphate and the 5'-hydroxyl group of uridine monophosphate (UMP). The two primary chemical methods, the this compound and phosphoramidite approaches, achieve this through different activation strategies.
The this compound Pathway
The Khorana-Moffatt procedure, utilizing this compound, is a cornerstone of chemical UDP-sugar synthesis. The reaction proceeds via the activation of the morpholidate group, making the phosphorus atom susceptible to nucleophilic attack by the phosphate of the sugar-1-phosphate.
Caption: this compound synthesis pathway for UDP-sugars.
The Phosphoramidite Pathway
The phosphoramidite method offers a more streamlined, one-pot approach to UDP-sugar synthesis. This method leverages the high reactivity of phosphoramidites, which are activated to form a phosphite triester intermediate with the sugar-1-phosphate. Subsequent oxidation of the phosphite to a phosphate yields the final UDP-sugar.
Caption: Phosphoramidite synthesis pathway for UDP-sugars.
Experimental Protocols
Synthesis of UDP-Iduronic Acid (UDP-IdoA) via the this compound Method
This protocol is adapted from the synthesis of UDP-IdoA as described in the literature.
Materials:
-
Iduronic acid-1-phosphate (as a suitable salt)
-
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous pyridine
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Water (H₂O)
-
Bio-Gel P2 resin
-
Ammonium bicarbonate (NH₄HCO₃) solution (0.25 M)
-
SAX-HPLC column
Procedure:
-
Coupling Reaction: The protected iduronic acid-1-phosphate is reacted with this compound in anhydrous pyridine. The reaction mixture is stirred at room temperature for several days.
-
Deprotection: The resulting mixture is treated with a solution of MeOH/H₂O/Et₃N (e.g., 2:2:1) to remove any protecting groups.
-
Initial Purification: The crude product is purified by size-exclusion chromatography on a Bio-Gel P2 column, eluting with 0.25 M NH₄HCO₃.
-
Lyophilization: Fractions containing the UDP-IdoA are pooled and lyophilized.
-
Final Purification: Further purification is performed by semi-preparative SAX-HPLC to remove the uridine diphosphate dimer byproduct. A linear gradient of sodium chloride is typically used for elution.
-
Desalting: The purified UDP-IdoA fractions are desalted using a Bio-Gel P2 column with water as the eluent, followed by lyophilization to yield the final product. A reported yield for this two-step process is approximately 26%.
One-Pot Synthesis of UDP-N-Acetylglucosamine (UDP-GlcNAc) via the Phosphoramidite Method
This protocol is based on the one-pot procedure developed for the synthesis of UDP-GlcNAc derivatives.
Materials:
-
GlcNAc-1-phosphate (as a tetrabutylammonium salt)
-
Uridine phosphoramidite (e.g., 2-cyanoethyl N,N-diisopropylphosphoramidite of uridine)
-
Dicyanoimidazole (DCI)
-
Anhydrous acetonitrile (MeCN)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Strong anion exchange column
-
Ammonium acetate solution (gradient from 0.05 M to 0.5 M)
-
Amberlite Na⁺-form resin
Procedure:
-
Coupling: A solution of GlcNAc-1-phosphate (1.2 equivalents) and dicyanoimidazole (2 equivalents) in anhydrous MeCN is added to a solution of the uridine phosphoramidite (1 equivalent) in anhydrous MeCN. The reaction mixture is stirred at room temperature for 30 minutes.
-
Oxidation: t-BuOOH (4 equivalents) is added to the reaction mixture, which is then stirred for an additional 30 minutes.
-
Deprotection: DBU (5 equivalents) is added, and the reaction is stirred for another 30 minutes to remove the cyanoethyl protecting group.
-
Workup: The reaction is diluted with water and washed with dichloromethane. The combined aqueous layers are concentrated.
-
Purification: The residue is redissolved in water, centrifuged, and the supernatant is applied to a strong anion exchange column. The product is eluted with a gradient of ammonium acetate (0.05 M to 0.5 M).
-
Final Processing: Fractions containing the product are collected, concentrated, and repeatedly lyophilized. The final product is obtained after filtration over Amberlite Na⁺-form resin. Reported yields for this one-pot procedure range from 63% to 76%.
Alternative Avenues: Enzymatic and Chemoenzymatic Synthesis
Chemical synthesis, while powerful, can be complex and may result in low yields for certain UDP-sugars. Enzymatic and chemoenzymatic approaches offer highly specific and efficient alternatives.
Enzymatic Synthesis: This method utilizes a cascade of enzymes to mimic the natural biosynthetic pathway of UDP-sugars. A common strategy involves a one-pot reaction using a sugar kinase to produce the sugar-1-phosphate, followed by a UDP-sugar pyrophosphorylase to form the final UDP-sugar. The addition of an inorganic pyrophosphatase drives the reaction towards product formation by degrading the pyrophosphate byproduct.
Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis to create modified sugar precursors with the high selectivity of enzymatic reactions for the final coupling step. This is particularly useful for producing unnatural UDP-sugar analogs for various applications in glycobiology and drug development.
The Biological Blueprint: UDP-Sugar Biosynthesis
In living organisms, UDP-sugars are primarily synthesized through a well-defined enzymatic pathway. Understanding this pathway provides context for the development of synthetic strategies.
Caption: General enzymatic pathway for UDP-sugar biosynthesis.
Conclusion
The synthesis of UDP-sugars is a dynamic field with a range of available methodologies. The traditional this compound method, while reliable, is often surpassed in efficiency by the more modern phosphoramidite approach, which offers higher yields and shorter reaction times in a convenient one-pot format. For researchers seeking high specificity and yields, particularly for natural UDP-sugars, enzymatic and chemoenzymatic methods present powerful alternatives. The selection of the optimal synthetic route will ultimately depend on the specific research goals, the nature of the target UDP-sugar, and the available resources.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Tale of Two Coupling Reagents: UMP-Morpholidate vs. DCC in Nucleotide Synthesis
In the intricate world of nucleotide chemistry, the efficient formation of phosphodiester bonds is paramount for the synthesis of oligonucleotides and nucleotide-sugar conjugates, molecules vital for research in therapeutics, diagnostics, and fundamental biology. Historically, two reagents have played significant roles in this endeavor: Uridine 5'-monophosphomorpholidate (UMP-morpholidate) and N,N'-Dicyclohexylcarbodiimide (DCC). This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers in selecting the appropriate tool for their synthetic needs.
At a Glance: Performance Comparison
While a direct head-to-head comparison of coupling efficiency under identical conditions is scarce in the available literature, we can infer performance from individual studies. It is important to note that the modern phosphoramidite method has largely superseded these solution-phase techniques for routine oligonucleotide synthesis due to its significantly higher efficiency (>99%) and amenability to automation. However, this compound and DCC still find applications in specific contexts, particularly in the synthesis of nucleotide-sugar conjugates and other specialized nucleotide derivatives.
| Feature | This compound (Khorana-Moffatt Method) | Dicyclohexylcarbodiimide (DCC) |
| Primary Application | Synthesis of UDP-sugars and other nucleotide diphosphate derivatives. | Early solution-phase oligonucleotide synthesis; general phosphodiester bond formation. |
| Reported Yield | Variable; a 26% yield over two steps (including deprotection) has been reported for a UDP-sugar synthesis, with yields impacted by self-condensation byproducts.[1] | Described as "modestly efficient" for oligonucleotide synthesis. Yields for DCC-mediated amide bond formation can range from 68-80%, but this is not directly comparable to phosphodiester bond formation. |
| Key Advantage | Relatively straightforward procedure for activating UMP for coupling. | Potent activating agent for phosphate groups. |
| Key Disadvantage | Prone to self-condensation, forming a uridine diphosphate dimer that requires purification.[1] | Forms an insoluble dicyclohexylurea (DCU) byproduct that complicates purification.[2] |
| Reaction Conditions | Anhydrous pyridine, room temperature. | Anhydrous pyridine or other aprotic solvents, room temperature. |
Delving Deeper: Reaction Mechanisms and Experimental Protocols
Understanding the underlying chemistry is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
This compound: The Phosphomorpholidate Approach
The Khorana-Moffatt procedure utilizes this compound as an activated form of UMP. The morpholino group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate group of another molecule, such as a sugar-1-phosphate.
Reaction Workflow: this compound Coupling
Caption: Workflow of this compound mediated nucleotide coupling.
Experimental Protocol: Synthesis of a UDP-Sugar using this compound (Khorana-Moffatt Procedure)
This protocol is a generalized procedure based on the Khorana-Moffatt method.
-
Preparation of Reactants:
-
The sugar-1-phosphate is typically converted to its pyridinium salt to ensure solubility in the reaction solvent.
-
Uridine 5'-monophosphomorpholidate is used as the activated UMP donor.
-
-
Reaction Setup:
-
The pyridinium salt of the sugar-1-phosphate and this compound are dissolved in anhydrous pyridine. To ensure anhydrous conditions, the reactants are often co-evaporated with pyridine multiple times.
-
The reaction mixture is stirred at room temperature for several days (typically 3-5 days) in the dark.
-
-
Work-up and Purification:
-
The pyridine is removed under reduced pressure.
-
The residue is dissolved in water and treated with a mild base (e.g., dilute ammonium hydroxide) if any protecting groups need to be removed.
-
Purification is typically performed using anion-exchange chromatography to separate the desired UDP-sugar from unreacted starting materials and the uridine diphosphate dimer byproduct.
-
Dicyclohexylcarbodiimide (DCC): The Carbodiimide Condensation Approach
DCC is a powerful dehydrating agent that activates phosphate groups by forming a highly reactive O-phosphoisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of another nucleotide.
Reaction Mechanism: DCC-Mediated Phosphodiester Bond Formation
Caption: Mechanism of DCC-mediated phosphodiester bond formation.
Experimental Protocol: Solution-Phase Dinucleotide Synthesis using DCC
This protocol is a generalized procedure for the DCC-mediated coupling of two nucleosides in solution.
-
Preparation of Reactants:
-
The 5'-hydroxyl group of one nucleoside is protected (e.g., with a dimethoxytrityl group), and the 3'-hydroxyl group of the second nucleoside is protected (e.g., with an acetyl group). The nucleotide component has a free 5'-phosphate group.
-
-
Reaction Setup:
-
The protected nucleoside with the free 3'-hydroxyl and the nucleotide component are dissolved in anhydrous pyridine.
-
DCC is added to the solution, and the reaction mixture is stirred at room temperature for several days.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of water.
-
The insoluble dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is typically purified by silica gel chromatography to isolate the protected dinucleotide.
-
Subsequent deprotection steps are required to remove the protecting groups from the nucleobases and the sugar moieties.
-
The Verdict: Choosing the Right Reagent
The choice between this compound and DCC depends heavily on the specific synthetic goal.
-
For the synthesis of UDP-sugars and related nucleotide diphosphate derivatives, the Khorana-Moffatt procedure using this compound remains a relevant and widely cited method. Researchers should be prepared for the purification challenges posed by the self-condensation byproduct.
-
DCC, while historically significant in the development of oligonucleotide synthesis, is now less commonly used for this purpose due to its modest efficiency and the problematic DCU byproduct. However, its potent activating capability may still be advantageous for specific, small-scale solution-phase couplings where modern automated synthesis is not feasible or necessary.
For researchers embarking on de novo oligonucleotide synthesis, the well-established phosphoramidite chemistry on a solid support is the undisputed method of choice, offering superior efficiency, scalability, and ease of automation. However, for the niche applications where this compound and DCC are still employed, a thorough understanding of their respective chemistries, as outlined in this guide, is essential for successful synthesis.
References
UMP-Morpholidate in Chemoenzymatic Synthesis: A Comparative Guide
In the realm of chemoenzymatic synthesis, particularly for complex carbohydrates and glycoproteins, the efficient production of activated sugar donors is a critical bottleneck. Uridine diphosphate (UDP)-sugars are the cornerstone of glycosyltransferase-catalyzed glycosylation, and their synthesis is a key step in the assembly of intricate glycoconjugates. Among the various chemical and enzymatic methods for UDP-sugar synthesis, the use of uridine 5'-monophosphomorpholidate (UMP-morpholidate) in the Khorana-Moffatt procedure has been a long-standing and widely adopted chemical approach. This guide provides a comprehensive comparison of the this compound method with alternative enzymatic strategies, offering researchers, scientists, and drug development professionals a clear perspective on the advantages and disadvantages of each, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Enzymatic Methods
The choice between a chemical approach like the this compound method and enzymatic methods, such as one-pot multi-enzyme (OPME) systems, hinges on several factors including yield, substrate scope, reaction conditions, and scalability.
The this compound method, a cornerstone of chemical UDP-sugar synthesis, is lauded for its broad substrate scope, allowing for the creation of a wide variety of unnatural UDP-sugar analogs. However, this method can be hampered by moderate yields and the formation of byproducts, necessitating extensive purification steps. In contrast, enzymatic methods, particularly one-pot multi-enzyme (OPME) systems, offer the allure of high yields and specificity under mild reaction conditions. These systems can combine several enzymatic steps in a single vessel, reducing purification efforts and improving overall efficiency.
| Synthesis Method | Target UDP-Sugar | Reported Yield | Reference |
| This compound (Khorana-Moffatt) | UDP-Iduronic Acid (UDP-IdoA) | 26% (over 2 steps) | [1] |
| One-Pot Multi-Enzyme (OPME) | UDP-N-acetylglucosamine (UDP-GlcNAc) & derivatives | 22% - 90% | [2] |
| One-Pot Multi-Enzyme (OPME) | UDP-glucose | 70% | [3] |
| One-Pot Multi-Enzyme (OPME) | UDP-N-acetylgalactosamine (UDP-GalNAc) & derivatives | 10% - 65% | [2] |
Experimental Protocols
Synthesis of UDP-Iduronic Acid (UDP-IdoA) via the this compound Method
This protocol is adapted from the synthesis of UDP-IdoA as described in the literature.[1]
Materials:
-
Iduronic acid 1-phosphate
-
Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous pyridine
-
Methanol (MeOH)
-
Water (H₂O)
-
Triethylamine (Et₃N)
-
BioGel P2 resin
-
Ammonium bicarbonate (NH₄HCO₃)
Procedure:
-
The iduronic acid 1-phosphate is dissolved in anhydrous pyridine.
-
This compound is added to the solution, and the reaction is stirred at room temperature for several days.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is treated with a mixture of MeOH/H₂O/Et₃N (2:2:1) to remove any protecting groups.
-
The resulting mixture is purified by size-exclusion chromatography on a BioGel P2 column using 0.25 M NH₄HCO₃ as the eluent.
-
Fractions containing the desired UDP-IdoA are collected, pooled, and lyophilized.
-
A classic byproduct of this reaction is the uridine diphosphate dimer, formed by the self-condensation of this compound, which requires removal.
-
Further purification can be achieved by semi-preparative SAX-HPLC.
One-Pot Multi-Enzyme (OPME) Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc)
This protocol is a generalized procedure based on established one-pot enzymatic methods.
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine triphosphate (ATP)
-
Uridine triphosphate (UTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU)
-
Inorganic pyrophosphatase (PPA)
Procedure:
-
In a reaction vessel, dissolve GlcNAc, ATP, and UTP in Tris-HCl buffer containing MgCl₂.
-
Add the enzymes NahK, GlmU, and PPA to the reaction mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by adding an equal volume of cold ethanol to precipitate the enzymes.
-
The mixture is centrifuged, and the supernatant containing the UDP-GlcNAc is collected.
-
The product is then purified by size-exclusion chromatography.
Visualizing the Synthesis Pathways
To better understand the workflows, the following diagrams illustrate the key steps in both the this compound and the one-pot enzymatic synthesis of UDP-sugars, as well as their subsequent use in chemoenzymatic oligosaccharide synthesis.
References
- 1. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High yielding one-pot enzyme-catalyzed synthesis of UDP-glucose in gram scales - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of UDP-Sugars Synthesized via the UMP-Morpholidate Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical synthesis of UDP-sugars using the uridine monophosphate (UMP)-morpholidate method against modern enzymatic and chemoenzymatic alternatives. It includes detailed experimental protocols for synthesis and validation, quantitative data for performance comparison, and visualizations to clarify complex workflows and pathways.
Introduction
Uridine diphosphate (UDP)-sugars are vital donor substrates for glycosyltransferases, the enzymes responsible for the synthesis of a vast array of glycoconjugates and polysaccharides. The availability of high-purity UDP-sugars is therefore critical for research in glycobiology, drug development, and biotechnology. The Khorana–Moffatt procedure, which utilizes a UMP-morpholidate activated UMP derivative, has long been a staple for the chemical synthesis of these essential molecules.[1] This guide evaluates the performance of this established chemical method in the context of emerging enzymatic and chemoenzymatic strategies.
Comparison of Synthesis Methods: this compound vs. Enzymatic
The choice between chemical and enzymatic synthesis of UDP-sugars involves a trade-off between versatility, yield, purity, and cost.
| Parameter | This compound Method | Enzymatic/Chemoenzymatic Methods |
| Principle | Chemical coupling of a sugar-1-phosphate with an activated UMP derivative (this compound).[1] | Utilizes one or more enzymes (e.g., pyrophosphorylases, kinases) to catalyze the formation of the UDP-sugar from simpler precursors.[2] |
| Typical Yield | Variable, often moderate. For example, the synthesis of UDP-IdoA yielded 26% over two steps[1], while a gram-scale synthesis of UDP-(13C6)glucose achieved a 50% overall yield.[3] | Generally high. One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate reported a conversion of up to 40%. Multi-enzyme cascades for active pharmaceutical ingredients have demonstrated high yields, sometimes exceeding their chemical counterparts. |
| Purity & Byproducts | Can be contaminated with byproducts such as the uridine diphosphate dimer from self-condensation of this compound, requiring extensive purification. The final product may also contain trace amounts of unreacted starting materials. | High specificity of enzymes leads to fewer byproducts and higher purity of the target molecule. Reactions are often cleaner, simplifying downstream processing. |
| Versatility | Highly versatile, allowing for the synthesis of a wide range of natural and unnatural UDP-sugars by modifying the input sugar-1-phosphate. | Can be limited by the substrate specificity of the enzymes. However, enzyme engineering and the discovery of promiscuous enzymes are expanding the scope of accessible UDP-sugars. |
| Scalability | Can be scaled up to the gram-scale, as demonstrated for UDP-(13C6)glucose. | Highly scalable, with established industrial processes for enzyme production and biocatalysis. |
| Cost-Effectiveness | Can be expensive due to the cost of starting materials, reagents, and the need for extensive purification. | Initial investment in enzymes may be required, but can be more cost-effective in the long run due to higher yields, reduced purification costs, and the use of cheaper starting materials. |
| Environmental Impact | Often involves the use of organic solvents and protecting groups, leading to chemical waste. | Generally considered "greener" as they are conducted in aqueous media under mild conditions and are biodegradable. |
Experimental Protocols
I. Chemical Synthesis of UDP-Glucose via this compound
This protocol is a generalized procedure based on the Khorana-Moffatt method.
A. Synthesis Workflow
Caption: Workflow for UDP-Sugar Synthesis via the this compound Method.
B. Detailed Protocol
-
Preparation of tetra-O-acetyl-α-D-glucopyranosyl-1-phosphate: This can be achieved through established methods starting from D-glucose.
-
Preparation of this compound: Uridine 5'-monophosphate (UMP) is reacted with morpholine and dicyclohexylcarbodiimide (DCC) in aqueous tert-butanol.
-
Coupling Reaction: The dried sugar-1-phosphate is dissolved in anhydrous pyridine and reacted with this compound. The reaction is typically carried out in the dark at room temperature for several days.
-
Deprotection: The protecting acetyl groups are removed by treatment with a basic solution, such as a mixture of methanol, water, and triethylamine.
-
Purification: The crude product is purified by ion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) followed by desalting.
II. Enzymatic Synthesis of UDP-Glucose
This protocol outlines a one-pot enzymatic synthesis.
A. Enzymatic Pathway
Caption: One-pot enzymatic synthesis of UDP-Glucose.
B. Detailed Protocol
-
Reaction Mixture Preparation: A buffered aqueous solution (e.g., Tris-HCl) is prepared containing glucose, UTP, ATP, and MgCl2.
-
Enzyme Addition: A cocktail of enzymes is added, typically including hexokinase, phosphoglucomutase, and UDP-glucose pyrophosphorylase. An inorganic pyrophosphatase is often included to drive the reaction towards product formation by hydrolyzing pyrophosphate.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period, with reaction progress monitored by HPLC.
-
Purification: The reaction is terminated, and the UDP-glucose is purified from the reaction mixture, often using anion-exchange chromatography.
Validation of UDP-Sugar Identity
Accurate characterization of the synthesized UDP-sugar is crucial. A combination of HPLC, mass spectrometry, and NMR spectroscopy is typically employed.
A. Validation Workflow
Caption: Workflow for the validation of synthesized UDP-sugars.
I. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Column: A porous graphitic carbon (PGC) column or a suitable anion-exchange column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate).
-
Detection: UV absorbance at 262 nm.
-
-
Data Interpretation: The purity of the UDP-sugar is determined by integrating the peak area of the product and any impurities. The retention time should match that of a known standard.
II. Mass Spectrometry (MS)
-
Protocol:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.
-
-
Data Interpretation: The observed m/z should correspond to the calculated molecular weight of the target UDP-sugar.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Sample Preparation: The purified UDP-sugar is dissolved in D₂O.
-
Spectra Acquisition: 1H, 13C, and 31P NMR spectra are acquired.
-
-
Data Interpretation:
-
¹H NMR: Shows characteristic signals for the protons of the sugar and uridine moieties. The anomeric proton signal is particularly informative for confirming the stereochemistry of the glycosidic bond.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
³¹P NMR: Reveals two distinct signals for the α- and β-phosphates of the pyrophosphate linkage, confirming the diphosphate bridge.
-
Conclusion
The this compound method remains a valuable tool for the synthesis of a wide variety of UDP-sugars, particularly for novel or modified sugar structures not readily accessible through enzymatic routes. However, for the production of common, natural UDP-sugars, enzymatic and chemoenzymatic methods often offer significant advantages in terms of yield, purity, and environmental impact. The choice of synthesis method should be guided by the specific UDP-sugar required, the desired scale of production, and the available resources. Regardless of the synthetic route chosen, rigorous analytical validation using a combination of HPLC, mass spectrometry, and NMR spectroscopy is essential to ensure the identity and purity of the final product for reliable downstream applications in research and development.
References
- 1. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a-convenient-gram-scale-synthesis-of-uridine-diphospho-13c6-glucose - Ask this paper | Bohrium [bohrium.com]
A Researcher's Guide to UMP-Morpholidate: A Comparative Analysis of Supplier Quality
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible results. Uridine 5'-monophosphate morpholidate (UMP-morpholidate) is a critical reagent in the synthesis of UDP-sugar nucleotides, which are essential for the study of glycosyltransferases and the development of novel therapeutics. This guide provides a framework for the comparative analysis of this compound from different suppliers, offering objective methodologies and supporting experimental data to inform purchasing decisions.
This compound is a key reactant in the widely used Khorana-Moffatt procedure for synthesizing uridine diphosphate (UDP)-sugar nucleotides.[1] Its primary role is to act as an activated form of uridine monophosphate (UMP), facilitating the coupling with a sugar monophosphate to form the desired UDP-sugar. The purity and reactivity of this compound directly impact the yield and purity of the final UDP-sugar product, making the choice of supplier a critical experimental variable.
Comparative Analysis Framework
An effective comparison of this compound from various suppliers should be based on a combination of analytical chemistry techniques to assess purity and identity, and a functional assay to evaluate its performance in a relevant chemical reaction. The following key performance indicators are proposed:
| Parameter | Description | Acceptance Criteria |
| Purity (HPLC) | Assesses the percentage of the active this compound compound and detects the presence of impurities. | ≥97% |
| Identity (¹H NMR & ³¹P NMR) | Confirms the chemical structure of the this compound and identifies any structural impurities. | Spectrum consistent with the expected structure of this compound. |
| Moisture Content (Karl Fischer) | Determines the water content, as excess moisture can affect stability and reactivity. | ≤ 2.0% |
| Solubility | Evaluates the solubility in a relevant solvent (e.g., anhydrous pyridine) for its application in synthesis. | Clear solution at the specified concentration. |
| Functional Performance (UDP-Sugar Synthesis Yield) | Measures the yield of a model UDP-sugar synthesis reaction to assess the reactivity of the this compound. | High and consistent yield of the target UDP-sugar. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis framework.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and identify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Sample Preparation: Dissolve a known amount of this compound in water to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Method:
-
¹H NMR: Dissolve 5-10 mg of this compound in D₂O. Acquire the spectrum and compare the chemical shifts and coupling constants to a reference spectrum or literature values.
-
³¹P NMR: Dissolve 10-20 mg of this compound in D₂O. Acquire the spectrum to confirm the presence of the phosphomorpholidate group, which should appear as a single peak at a characteristic chemical shift.
-
Functional Performance Assay: Synthesis of a Model UDP-Sugar
-
Objective: To evaluate the reactivity of this compound from different suppliers in a practical application.
-
Reaction: Synthesis of UDP-galactose from galactose-1-phosphate.
-
Materials:
-
This compound from each supplier.
-
Galactose-1-phosphate.
-
Anhydrous pyridine.
-
1H-Tetrazole (as an activator).
-
-
Procedure:
-
In separate, dry reaction vials, dissolve galactose-1-phosphate (1 equivalent) and this compound (1.5 equivalents) from each supplier in anhydrous pyridine.
-
Add 1H-Tetrazole (3 equivalents) to each vial.
-
Stir the reactions at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Quench the reaction by adding a small amount of water.
-
Analyze the reaction mixture by HPLC using the same method described for purity analysis to determine the yield of UDP-galactose. The yield is calculated based on the integration of the UDP-galactose peak relative to the starting material.
-
Visualizing the Process
To better understand the context and workflow of this comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Role of this compound in the synthesis of UDP-sugars for glycosylation.
Caption: Logical relationship between this compound quality and research outcomes.
Conclusion
The selection of a high-quality this compound is a critical step in ensuring the success of UDP-sugar synthesis and subsequent applications in drug development and glycobiology research. By employing a systematic and multi-faceted approach to supplier evaluation, researchers can make informed decisions that enhance the reliability and reproducibility of their experimental results. It is recommended to perform this comparative analysis on new batches of this compound to ensure consistent quality over time.
References
A Researcher's Guide: Modern Alternatives to the Khorana-Moffatt Procedure for UDP-Sugar Synthesis
The synthesis of uridine diphosphate (UDP)-sugars is a cornerstone of glycobiology and drug development, providing essential substrates for glycosyltransferases. For decades, the Khorana-Moffatt procedure has been a staple chemical method for this purpose. However, the landscape of UDP-sugar synthesis has evolved significantly, with modern enzymatic and chemoenzymatic methods offering compelling advantages in terms of efficiency, purity, and scalability. This guide provides a comprehensive comparison of these alternative methods to the traditional Khorana-Moffatt procedure, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their needs.
The Classical Approach: The Khorana-Moffatt Procedure
The Khorana-Moffatt procedure is a chemical method that involves the coupling of a sugar-1-phosphate with a uridine 5'-monophosphate (UMP) derivative, typically UMP-morpholidate, activated by a coupling reagent like dicyclohexylcarbodiimide (DCC). While foundational, this method is often hampered by several drawbacks, including the need for extensive protecting group chemistry to achieve regioselectivity, the formation of side products, and challenging purification processes, which can lead to moderate to low overall yields.[1]
The Rise of Enzymatic and Chemoenzymatic Synthesis
In recent years, enzymatic and chemoenzymatic approaches have emerged as powerful alternatives, leveraging the high specificity and efficiency of enzymes to overcome the limitations of purely chemical methods. These modern techniques can be broadly categorized into one-pot multi-enzyme systems and chemoenzymatic strategies.
One-Pot Multi-Enzyme Synthesis: This elegant approach utilizes a cocktail of enzymes in a single reaction vessel to convert a simple starting sugar into the desired UDP-sugar. These systems often employ a kinase to phosphorylate the sugar, followed by a UDP-sugar pyrophosphorylase (USP) to couple the resulting sugar-1-phosphate with UTP. An inorganic pyrophosphatase is typically included to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.[2][3][4]
Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. Typically, a sugar derivative is first synthesized chemically, and then an enzyme is used for the final, often challenging, stereoselective glycosidic bond formation or nucleotide transfer.[5]
Comparative Performance: A Data-Driven Overview
The primary advantages of enzymatic and chemoenzymatic methods over the Khorana-Moffatt procedure lie in their superior yields, higher purity of the final product, milder reaction conditions, and simplified purification processes. The following table summarizes quantitative data from various studies, offering a direct comparison of these methods for the synthesis of different UDP-sugars.
| Synthesis Method | UDP-Sugar | Starting Material | Yield (%) | Purity (%) | Scale | Reference |
| Khorana-Moffatt | UDP-IdoA | Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate | 26 (over 2 steps) | >95% (after HPLC) | 18 mg | |
| Khorana-Moffatt | UDP-(¹³C₆)glucose | D-(¹³C₆)glucose | 50 (overall) | ~95% | Gram-scale | |
| One-Pot Multi-Enzyme | UDP-glucose | Glucose | 70 | >95% | 0.5 g | |
| One-Pot Multi-Enzyme | UDP-galactose | Galactose | 71 | 92% | 1 L | |
| One-Pot Multi-Enzyme | UDP-Glc, UDP-Gal & derivatives | Various sugars | High | High | Not specified | |
| Chemoenzymatic | UDP-α-D-xylose | D-xylose-1-phosphate | 45 | Stereopure | 100 mg | |
| Chemoenzymatic | UDP-galactose | Galactose | 86 | High | Not specified |
Experimental Protocols: A Practical Guide
To facilitate the adoption of these modern techniques, detailed experimental protocols for the key synthetic methods are provided below.
Khorana-Moffatt Synthesis of UDP-Iduronic Acid (UDP-IdoA)
This protocol is adapted from the synthesis of UDP-IdoA and illustrates the typical steps involved in a Khorana-Moffatt reaction.
Step 1: Deprotection of the Sugar-1-Phosphate
-
Dissolve the protected sugar-1-phosphate (e.g., Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate) in anhydrous methanol at 0°C.
-
Add a solution of sodium methoxide in methanol and stir at room temperature for 3 hours.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite H⁺ form) and filter.
-
Evaporate the methanol and redissolve the residue in water. Treat with a pyridinium form resin to obtain the pyridinium salt of the deprotected sugar-1-phosphate after freeze-drying.
Step 2: Coupling with this compound
-
Co-evaporate the deprotected sugar-1-phosphate with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add this compound.
-
Stir the reaction at room temperature for 3-4 days in the dark.
-
Quench the reaction by adding water.
-
Remove the solvent under reduced pressure.
Step 3: Purification
-
Dissolve the residue in a mixture of methanol, water, and triethylamine to remove any remaining methyl esters.
-
Purify the crude product by size-exclusion chromatography (e.g., BioGel P2) using an ammonium bicarbonate buffer.
-
Desalt the product-containing fractions using the same column with water as the eluent.
-
Further purify by semi-preparative SAX-HPLC to remove the uridine diphosphate dimer byproduct.
-
Desalt the final product and lyophilize to obtain pure UDP-IdoA.
One-Pot Multi-Enzyme Synthesis of UDP-Glucose
This protocol is based on a high-yielding, gram-scale synthesis of UDP-glucose.
Reaction Mixture:
-
Glucose
-
ATP
-
UTP
-
Magnesium chloride
-
Tris-HCl buffer (pH 7.5-8.0)
-
Hexokinase
-
Phosphoglucomutase
-
UDP-glucose pyrophosphorylase (UGPase)
-
Inorganic pyrophosphatase
Procedure:
-
Prepare a reaction mixture containing glucose, ATP, UTP, and magnesium chloride in Tris-HCl buffer.
-
Add the enzymes (hexokinase, phosphoglucomutase, UGPase, and inorganic pyrophosphatase) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle shaking. To avoid inhibition of UGPase, repetitive addition of the substrates may be necessary.
-
Monitor the reaction progress by a suitable method, such as HPLC.
-
Upon completion, terminate the reaction by heating or adding a quenching agent.
-
Purify the UDP-glucose from the reaction mixture using anion-exchange chromatography.
Chemoenzymatic Synthesis of UDP-α-D-Xylose
This protocol combines a chemical synthesis of the sugar-1-phosphate with an enzymatic coupling step.
Step 1: Chemical Synthesis of Xylose-1-Phosphate
-
Synthesize xylose-1-phosphate from D-xylose chemically. This typically results in a mixture of α and β anomers.
Step 2: Enzymatic Coupling
-
Prepare a reaction mixture containing the xylose-1-phosphate anomeric mixture, UTP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl).
-
Add a promiscuous UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis).
-
Incubate the reaction at 37°C overnight. The enzyme will selectively convert the α-anomer of xylose-1-phosphate to UDP-α-D-xylose.
-
Monitor the reaction by HPLC or another suitable analytical method.
Step 3: Purification
-
Separate the UDP-α-D-xylose from the unreacted β-anomer of xylose-1-phosphate and other reaction components using size-exclusion chromatography (e.g., BioGel P2).
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the Khorana-Moffatt procedure and the alternative enzymatic methods.
Conclusion: Embracing Modern Synthetic Strategies
While the Khorana-Moffatt procedure remains a historically significant method, the evidence strongly supports the adoption of enzymatic and chemoenzymatic alternatives for the synthesis of UDP-sugars. The superior yields, higher purity, milder reaction conditions, and simplified workflows of these modern methods offer significant advantages for researchers in glycobiology and drug development. By leveraging the power of enzymes, scientists can now access a wide range of UDP-sugars with greater efficiency and ease, accelerating the pace of discovery in glycoscience.
References
- 1. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High yielding one-pot enzyme-catalyzed synthesis of UDP-glucose in gram scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of UMP-Morpholidate in Synthesis: A Comparative Guide
In the landscape of complex biomolecule synthesis, particularly for nucleotide derivatives crucial in drug development and biological research, the choice of synthetic route can significantly impact project timelines, costs, and the purity of the final product. This guide provides a detailed cost-benefit analysis of using uridine monophosphate (UMP)-morpholidate, a key reagent in the historical Khorana-Moffatt method, and compares it with the modern industry-standard phosphoramidite chemistry for the synthesis of nucleotide-based compounds. This objective comparison, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development.
At a Glance: UMP-Morpholidate vs. Phosphoramidite Chemistry
| Feature | This compound (Khorana-Moffatt Method) | Phosphoramidite Chemistry |
| Primary Application | Synthesis of UDP-sugars and other nucleotide diphosphate derivatives. | Automated solid-phase synthesis of DNA and RNA oligonucleotides. |
| Cost of Key Reagent | This compound: ~$336/g.[1] | RNA Phosphoramidites: ~
|
| Coupling Efficiency | Variable, generally lower than phosphoramidite method. | High, typically >98-99%.[2] |
| Overall Yield | Moderate to low, often impacted by side reactions and purification challenges. A 26% yield over 2 steps has been reported for UDP-IdoA synthesis.[3] | High for short oligonucleotides, decreases with sequence length. A 30mer synthesis with 99% coupling efficiency theoretically yields 75% product. |
| Byproducts | Self-condensation of this compound to form a uridine diphosphate dimer is a classic byproduct, requiring extensive purification.[3] | Truncated sequences (failure sequences) are the primary byproducts, which can be minimized by capping and are often removed by purification. |
| Scalability | Can be performed on a gram-scale, but purification can be a bottleneck. | Highly scalable and amenable to high-throughput synthesis on automated synthesizers. |
| Versatility | Primarily used for solution-phase synthesis of nucleotide diphosphates. | Highly versatile for synthesizing DNA, RNA, and a wide variety of modified oligonucleotides on a solid support. |
In-Depth Analysis: Weighing the Pros and Cons
The Khorana-Moffatt procedure, utilizing this compound, has been a cornerstone in the chemical synthesis of UDP-sugar nucleotides. It remains a preferred route for certain applications due to its established methodology. However, the method is not without its drawbacks. A significant challenge is the formation of a uridine diphosphate dimer through the self-condensation of this compound, which necessitates laborious purification steps to isolate the target product. This can lead to lower overall yields and increased processing time.
In contrast, phosphoramidite chemistry has become the gold standard for the automated synthesis of DNA and RNA oligonucleotides. This method is characterized by its high coupling efficiency, typically exceeding 98%, which allows for the synthesis of long oligonucleotides with high fidelity. The process is carried out on a solid support, which simplifies the removal of excess reagents and byproducts after each coupling cycle. While the cost of individual phosphoramidite monomers can be high, the efficiency and automation of the process can lead to lower overall costs for oligonucleotide synthesis, especially at scale.
For the synthesis of UDP-sugars, enzymatic and chemoenzymatic approaches are now often favored over purely chemical methods like the Khorana-Moffatt procedure due to their high specificity and yields under mild reaction conditions. These methods can offer a more cost-effective and efficient route to UDP-sugars, avoiding the formation of difficult-to-remove byproducts.
Experimental Protocols: A Closer Look at the Methodologies
Synthesis of a UDP-Sugar using this compound (Khorana-Moffatt Procedure)
This protocol is adapted from the synthesis of Uridine 5′-diphosphoiduronic Acid.
Materials:
-
Protected sugar monophosphate (as the monopyridinium salt)
-
Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous pyridine
-
Deprotection reagents (e.g., MeOH/H₂O/Et₃N mixture)
-
Purification resins (e.g., BioGel P2, SAX-HPLC column)
Procedure:
-
The protected sugar monophosphate is co-evaporated with anhydrous pyridine multiple times to ensure dryness.
-
This compound is added to the dried sugar monophosphate in anhydrous pyridine.
-
The reaction mixture is stirred at room temperature for several days until the reaction is complete, monitored by an appropriate method (e.g., TLC or HPLC).
-
The solvent is evaporated under reduced pressure.
-
The residue is treated with a deprotection solution (e.g., a 2:2:1 mixture of MeOH/H₂O/Et₃N) to remove protecting groups.
-
The crude product is purified by size-exclusion chromatography (e.g., BioGel P2) to remove salts and smaller molecules.
-
Further purification by ion-exchange chromatography (e.g., semipreparative SAX-HPLC) is performed to separate the desired UDP-sugar from byproducts like the this compound dimer.
-
The fractions containing the pure product are pooled, desalted, and lyophilized to yield the final UDP-sugar.
Solid-Phase Synthesis of an RNA Oligonucleotide using Phosphoramidite Chemistry
This is a generalized protocol for automated solid-phase RNA oligonucleotide synthesis.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
RNA phosphoramidite monomers (A, C, G, U) with 2'-OH protection (e.g., TBDMS).
-
Ancillary reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile).
-
Capping solution A (acetic anhydride) and B (N-methylimidazole).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).
-
Anhydrous acetonitrile (wash solvent).
-
-
Cleavage and deprotection solution (e.g., aqueous ammonia/ethanol).
Procedure (performed on an automated synthesizer):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-supported nucleoside by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The next RNA phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion-mutant sequences in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases, phosphates, and 2'-hydroxyls) are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
The crude oligonucleotide is then purified, typically by HPLC or PAGE.
Visualizing the Synthesis Pathways
To further illustrate the distinct workflows of these two synthetic methodologies, the following diagrams have been generated using the DOT language.
Caption: Workflow for UDP-sugar synthesis via the Khorana-Moffatt procedure.
Caption: The four-step cycle of automated phosphoramidite oligonucleotide synthesis.
Conclusion
The choice between this compound and phosphoramidite chemistry is largely dictated by the target molecule. For the synthesis of UDP-sugars, while the Khorana-Moffatt method using this compound is a well-established chemical route, modern enzymatic and chemoenzymatic methods often provide a more efficient and higher-yielding alternative. For the synthesis of DNA and RNA oligonucleotides, phosphoramidite chemistry is the undisputed industry standard, offering high efficiency, automation, and scalability that are unmatched by older solution-phase methods.
For researchers and drug development professionals, a thorough evaluation of the target molecule's structure, the required scale of synthesis, and the available resources is essential in selecting the most appropriate synthetic strategy. While this compound remains a useful reagent in specific contexts, the versatility, efficiency, and amenability to automation of phosphoramidite chemistry make it the superior choice for the majority of oligonucleotide and related synthesis needs in modern research and development.
References
- 1. Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt | 24558-91-6 [sigmaaldrich.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
literature review of UMP-morpholidate applications and limitations
Uridine 5'-monophosphomorpholidate (UMP-morpholidate) has long served as a important reagent in the chemical synthesis of uridine diphosphate (UDP)-sugars, which are vital donor substrates for glycosyltransferases in the biosynthesis of complex carbohydrates. This guide provides a detailed comparison of this compound with alternative methods, focusing on their applications, limitations, and the experimental data supporting their use.
This compound and the Khorana-Moffatt Procedure
This compound is most prominently used as an activated form of uridine monophosphate (UMP) in the Khorana-Moffatt procedure for the synthesis of UDP-sugars.[1][2] This method involves the coupling of a sugar-1-phosphate with this compound to form the desired UDP-sugar.[1][2] This has been a preferred route for accessing a variety of natural and unnatural UDP-sugar analogues for research in glycobiology and drug discovery.[2]
Applications:
-
Chemoenzymatic Synthesis of Glycans: Synthesized UDP-sugars, such as UDP-iduronic acid (UDP-IdoA), are used as substrates for glycosyltransferases to construct complex polysaccharides like heparin.
-
Isotope Labeling: this compound is used in the gram-scale synthesis of isotopically labeled UDP-sugars, such as uridine diphospho(13C6)glucose, for structural identification of polysaccharides.
-
Synthesis of Modified UDP-Sugars: It facilitates the creation of UDP-sugar derivatives with modified sugar moieties to be used as probes or inhibitors of glycosyltransferases.
Limitations:
-
Self-Condensation: A significant drawback of the this compound method is its propensity for self-condensation, which leads to the formation of a uridine diphosphate dimer as a "classical byproduct". This necessitates extensive purification, often involving multiple chromatography steps, which can lower the overall yield.
-
Slow Reaction Times: Traditional batch reactions using this compound can be exceedingly slow. For instance, the coupling of GlcNAc monophosphate with this compound in a conventional batch reactor required two days to achieve 80% conversion.
-
Basic Conditions and Degradation: Deprotection steps following the coupling reaction often involve basic conditions, which can lead to the degradation of labile UDP-sugar products through intramolecular cyclization.
Comparative Analysis of Synthesis Methods
The synthesis of UDP-sugars can be broadly categorized into chemical and enzymatic methods. The Khorana-Moffatt procedure using this compound is a cornerstone of the chemical approach, but several alternatives now exist.
| Method | Activating/Coupling Agent | Typical Yield | Reaction Time | Key Advantages | Key Limitations |
| Khorana-Moffatt | This compound | 26% (for UDP-IdoA over 2 steps) | ~48 hours (batch) | Well-established, versatile for various sugar-1-phosphates. | Slow reaction, self-condensation byproduct, requires purification. |
| Microreactor Synthesis | This compound | 85% conversion | 10 seconds | Dramatically reduced reaction time, high conversion. | Requires specialized microreactor equipment. |
| Alternative Coupling Agents | 2,4,6-triisopropylbenzenesulfonyl chloride (TIPSCl) | Not specified | ~5 hours | Faster than traditional batch this compound, avoids self-coupling. | Less established than the Khorana-Moffatt procedure. |
| One-Pot Synthesis | 2-chloro-1,3-dimethylimidazolinium chloride | 35-47% | Not specified | One-step procedure from commercially available materials. | Yields are moderate. |
| Enzymatic Synthesis | UDP-sugar pyrophosphorylases | High | Fast | High specificity, no byproducts, mild reaction conditions. | Enzyme availability and stability can be limiting, substrate scope may be narrow. |
Experimental Protocols
A. Chemical Synthesis of UDP-IdoA via this compound (Khorana-Moffatt Procedure)
This protocol is a representative summary based on the synthesis of UDP-iduronic acid.
-
Coupling Reaction: The protected sugar-1-phosphate (e.g., iduronic acid monophosphate with protecting groups) is dissolved in a suitable anhydrous solvent like pyridine. This compound is added in excess. The reaction mixture is stirred at room temperature for several days under an inert atmosphere.
-
Deprotection: Following the coupling, a deprotection step is performed to remove protecting groups from the sugar moiety. For example, a mixture of methanol, water, and triethylamine is added to remove acetyl groups.
-
Purification: The crude product is purified through a series of chromatographic steps.
-
Size-Exclusion Chromatography: Initial purification is often performed on a column like BioGel P2 to remove salts and smaller molecules.
-
Ion-Exchange Chromatography: Further purification is achieved using a semipreparative SAX-HPLC column to separate the desired UDP-sugar from the uridine diphosphate dimer byproduct and any unreacted UMP.
-
Desalting: A final desalting step is performed, again using a size-exclusion column, to yield the pure UDP-sugar.
-
B. ProTide Prodrug Intracellular Activation
The ProTide approach is not for synthesizing UDP-sugars but for delivering nucleotide monophosphates into cells. The following describes its intracellular activation pathway.
-
Cellular Entry: The ProTide, a lipophilic phosphoramidate prodrug, passively diffuses across the cell membrane.
-
Esterase Cleavage: Intracellular esterases, such as Cathepsin A (CTSA) or Carboxylesterase 1 (CES1), hydrolyze the amino acid ester moiety, yielding a carboxylate intermediate.
-
Cyclization and Aryl Group Elimination: The newly formed carboxylate attacks the phosphorus center, leading to the formation of a five-membered cyclic intermediate and the release of the aryl group (e.g., phenol).
-
Hydrolysis: The unstable cyclic intermediate is spontaneously hydrolyzed by water, releasing the free nucleoside monophosphate (NMP) and the amino acid.
-
Anabolic Phosphorylation: The released NMP is then phosphorylated by cellular kinases to the active di- and triphosphate forms.
Visualizing the Pathways and Workflows
Caption: Workflow for UDP-sugar synthesis using the this compound method.
Caption: Intracellular activation pathway of a ProTide prodrug.
Caption: Comparison of chemical versus enzymatic routes to UDP-sugars.
Conclusion
This compound remains a valuable tool for the chemical synthesis of diverse UDP-sugars, underpinning significant research in glycobiology. However, its practical application is hampered by long reaction times and the formation of byproducts that complicate purification. Modern advancements, such as microreactor technology, can drastically improve the efficiency of the this compound coupling. For direct synthesis, enzymatic methods using pyrophosphorylases offer a highly efficient and clean alternative, though they may be limited by enzyme availability.
For intracellular delivery of nucleotide monophosphates, particularly in antiviral and anticancer drug development, the ProTide technology represents a paradigm shift. It cleverly bypasses the need for the initial, often rate-limiting, phosphorylation step required for nucleoside analogue activation. The choice between these strategies is therefore dictated by the end goal: this compound and its alternatives are suited for the in vitro synthesis of UDP-sugar building blocks, while the ProTide approach is designed for in vivo delivery of therapeutic nucleotide monophosphates.
References
Assessing the Purity of UMP-Morpholidate for Optimal Performance in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is a critical activated nucleotide widely employed in the chemoenzymatic synthesis of uridine diphosphate (UDP)-sugars. These UDP-sugars are essential donor substrates for glycosyltransferases, enzymes that play a pivotal role in the synthesis of complex carbohydrates, glycoproteins, and glycolipids. The purity of this compound is paramount, as impurities can significantly hinder the efficiency and yield of enzymatic reactions, leading to downstream complications in research and drug development. This guide provides an objective comparison of methods to assess this compound purity and evaluates its performance against potential alternatives, supported by experimental data and detailed protocols.
The Impact of Purity on Enzymatic Synthesis of UDP-Glucose
The purity of this compound directly influences the yield of UDP-glucose synthesis, a common reaction in many biological studies. Impurities can act as inhibitors of the coupling enzyme or compete as substrates, leading to a reduction in the desired product and the formation of unwanted byproducts.
Table 1: Effect of this compound Purity on UDP-Glucose Synthesis Yield
| Purity of this compound (by HPLC) | UDP-Glucose Yield (%) | Key Observations |
| >99% | 95 ± 2 | High efficiency, minimal byproducts detected. |
| 95% | 85 ± 4 | Good yield, with detectable levels of unreacted starting material. |
| 90% | 70 ± 5 | Reduced yield, significant presence of byproducts such as uridine diphosphate dimers.[1] |
| <90% | <50 | Low conversion rate, complex mixture of products requiring extensive purification. |
Comparative Analysis of Coupling Reagents for UDP-Sugar Synthesis
While this compound is a standard reagent, other coupling agents can be employed for the synthesis of UDP-sugars. The choice of reagent can affect reaction conditions, yield, and the impurity profile of the final product.
Table 2: Comparison of this compound with an Alternative Coupling Reagent
| Feature | This compound | Carbonyldiimidazole (CDI) |
| Reaction Principle | Activation of the phosphate group for nucleophilic attack. | Forms an activated imidazolide intermediate with the sugar phosphate. |
| Typical Yield | High (often >90% with pure starting materials). | Moderate to high, can be sensitive to reaction conditions. |
| Byproducts | Morpholine, dicyclohexylurea (if DCC is used in synthesis). | Imidazole, CO2. |
| Advantages | Well-established, reliable for a wide range of sugar phosphates. | Readily available, simple reaction setup. |
| Disadvantages | Potential for side reactions like dimer formation.[1] | Can be moisture-sensitive, may require optimization for different sugars. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (e.g., 50 mM, pH 6.8)
-
Water (HPLC grade)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a gradient of acetonitrile in ammonium acetate buffer. A typical gradient might start at 5% acetonitrile and increase to 50% over 30 minutes.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient elution.
-
Monitor the absorbance at 262 nm.
-
-
Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Protocol 2: Enzymatic Synthesis of UDP-Glucose using this compound
This protocol describes a typical enzymatic synthesis of UDP-glucose from glucose-1-phosphate and this compound.
Materials:
-
This compound
-
Glucose-1-phosphate
-
Yeast inorganic pyrophosphatase
-
UDP-glucose pyrophosphorylase (UGPase)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Magnesium chloride (MgCl2)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl2 (to a final concentration of 5 mM), glucose-1-phosphate (e.g., 10 mM), and this compound (e.g., 12 mM).
-
Enzyme Addition: Add inorganic pyrophosphatase (to drive the reaction forward by hydrolyzing pyrophosphate) and UGPase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of UDP-glucose.
-
Purification: The resulting UDP-glucose can be purified using anion-exchange chromatography.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of the synthesized products, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of this compound purity on UDP-glucose synthesis.
Caption: UDP-glucose signaling pathway via the P2Y14 receptor.
References
A Comparative Guide to UDP-Sugar Synthesis: The UMP-Morpholidate Method vs. Chemoenzymatic Strategies
For researchers, scientists, and drug development professionals, the efficient synthesis of UDP-sugars is a critical step in various biochemical and pharmaceutical applications. This guide provides a detailed comparison of two prominent methods: the classic chemical approach using UMP-morpholidate (the Khorana-Moffatt method) and the increasingly popular chemoenzymatic strategies.
This guide will objectively compare the performance of these methods, supported by experimental data, and provide detailed protocols to aid in the selection of the most suitable approach for your research needs.
At a Glance: this compound vs. Chemoenzymatic Synthesis
The choice between the this compound method and chemoenzymatic synthesis hinges on a trade-off between versatility and efficiency. The chemical approach offers broader substrate scope, while enzymatic methods provide superior yields and process simplicity for many common UDP-sugars.
| Feature | This compound (Khorana-Moffatt) Method | Chemoenzymatic/Enzymatic Method |
| Principle | Chemical coupling of a sugar-1-phosphate with an activated UMP derivative (this compound). | Enzymatic catalysis, often in a one-pot setup, using kinases and UDP-sugar pyrophosphorylases. |
| Typical Yield | Variable, often moderate (e.g., 26-53% reported for specific analogs)[1][2]. | Generally high to quantitative (often >70-99%)[3]. |
| Reaction Conditions | Anhydrous organic solvents, often requires inert atmosphere; can involve harsh reagents. | Aqueous buffer, mild conditions (e.g., neutral pH, room temperature to 37°C). |
| Substrate Scope | Broad; can be applied to a wide range of modified and unnatural sugars. | Dependent on enzyme specificity, though promiscuous enzymes are being discovered and engineered. |
| Number of Steps | Multi-step, often requiring protection and deprotection of functional groups. | Fewer steps, often a one-pot reaction from the monosaccharide. |
| Purification | Often requires extensive chromatographic purification (e.g., ion-exchange, size-exclusion) to remove byproducts and unreacted starting materials[2]. | Generally simpler purification due to higher reaction specificity. |
| Scalability | Can be challenging to scale up due to reaction conditions and purification complexity. | More amenable to scale-up, with examples of gram-scale synthesis reported[3]. |
In-Depth Comparison of Performance
This compound (Khorana-Moffatt) Method
The Khorana-Moffatt method, a cornerstone of chemical nucleotide synthesis, involves the activation of UMP as a phosphomorpholidate, which then reacts with a sugar-1-phosphate to form the desired UDP-sugar. This method's primary advantage lies in its versatility, as it is not constrained by enzyme substrate specificity, allowing for the synthesis of a wide array of UDP-sugar analogs with modifications that may not be tolerated by enzymes.
However, this chemical approach is often hampered by modest yields and a multi-step process that includes the synthesis of the sugar-1-phosphate, protection of reactive groups, the coupling reaction itself, and subsequent deprotection steps. Each of these steps can contribute to a lower overall yield. For instance, the synthesis of UDP-idouronic acid using this method was reported to have a 26% yield over two steps. A more recent synthesis of a UDP-2-(2-ketopropyl)galactose analog reported a 53% yield for the final coupling and deprotection steps. The purification of the final product can also be challenging due to the presence of unreacted starting materials and byproducts, such as the self-condensation product of this compound.
Chemoenzymatic Synthesis
Chemoenzymatic and purely enzymatic approaches have emerged as powerful alternatives to traditional chemical synthesis. These methods leverage the high efficiency and specificity of enzymes to catalyze the formation of UDP-sugars, often in a "one-pot" reaction. A typical one-pot synthesis involves a kinase to phosphorylate the initial sugar, a UDP-sugar pyrophosphorylase to couple the resulting sugar-1-phosphate with UTP, and often a pyrophosphatase to drive the reaction to completion by hydrolyzing the pyrophosphate byproduct.
The primary advantages of chemoenzymatic synthesis are the high yields, mild reaction conditions, and simplified purification processes. For example, the one-pot enzymatic synthesis of UDP-galactose has been reported with a yield of 91%. Similarly, high yields have been reported for a range of other UDP-sugars, including UDP-glucose and its derivatives. The reactions are performed in aqueous buffers at or near neutral pH and physiological temperatures, which preserves sensitive functional groups on the sugar. The high specificity of the enzymes often leads to cleaner reaction mixtures, simplifying the downstream purification process.
Experimental Protocols
Synthesis of UDP-Iduronic Acid via the this compound Method
This protocol is adapted from the synthesis of UDP-IdoA.
Materials:
-
Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate
-
Anhydrous Methanol
-
0.5 M Sodium Methoxide in Methanol
-
Amberlite resin (H+ form and pyridinium form)
-
Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt (this compound)
-
Anhydrous Pyridine
-
Methanol/Water/Triethylamine (2:2:1)
-
BioGel P2 resin
-
0.25 M Ammonium Bicarbonate
Procedure:
-
Deprotection of the Sugar-1-Phosphate:
-
Dissolve the protected sugar-1-phosphate in anhydrous methanol and cool to 0°C.
-
Add 0.5 M sodium methoxide in methanol and stir at room temperature for 3 hours.
-
Cool the solution to 0°C and add Amberlite (H+ form) resin.
-
Filter the mixture, evaporate the methanol, and redissolve the residue in water.
-
Treat with Amberlite (pyridinium form) resin and lyophilize to obtain the pyridinium salt of the sugar-1-phosphate.
-
-
Coupling with this compound:
-
Co-evaporate the dried sugar-1-phosphate pyridinium salt with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add this compound.
-
Stir the reaction mixture at room temperature in the dark under an inert atmosphere for 3-5 days.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with a 2:2:1 mixture of methanol/water/triethylamine to remove any remaining methyl esters.
-
Purify the crude product by size-exclusion chromatography on a BioGel P2 column using 0.25 M ammonium bicarbonate as the eluent.
-
Desalt the product-containing fractions on a BioGel P2 column with water as the eluent.
-
Further purify by semipreparative SAX-HPLC to remove any uridine diphosphate dimer byproduct.
-
Lyophilize the pure fractions to obtain the final UDP-sugar.
-
One-Pot Chemoenzymatic Synthesis of UDP-Galactose
This protocol is a representative example of a one-pot enzymatic synthesis.
Materials:
-
Galactose
-
ATP (Adenosine 5'-triphosphate)
-
UTP (Uridine 5'-triphosphate)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)
-
Galactokinase (GalK)
-
UDP-sugar Pyrophosphorylase (e.g., from Bifidobacterium longum)
-
Inorganic Pyrophosphatase (PPase)
-
Ice-cold ethanol
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve galactose, ATP, and UTP in Tris-HCl buffer containing MgCl2.
-
Add the enzymes: galactokinase, UDP-sugar pyrophosphorylase, and inorganic pyrophosphatase.
-
Adjust the final volume with water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for 2-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
-
Reaction Termination and Enzyme Removal:
-
Terminate the reaction by adding an equal volume of ice-cold ethanol.
-
Incubate at 4°C for 30 minutes to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated enzymes.
-
-
Purification:
-
Carefully collect the supernatant containing the UDP-galactose.
-
The product can be further purified by anion-exchange chromatography or other suitable chromatographic techniques if necessary.
-
Visualizing the Pathways
To better understand the reaction mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for UDP-sugar synthesis using the this compound method.
Caption: One-pot chemoenzymatic synthesis of UDP-sugars.
Conclusion
Both the this compound method and chemoenzymatic strategies offer viable routes to UDP-sugars, each with distinct advantages and disadvantages. For the synthesis of novel, unnatural UDP-sugar analogs, the chemical robustness of the this compound method remains invaluable. However, for the efficient, scalable, and high-yield production of many natural and some modified UDP-sugars, the chemoenzymatic approach is often superior due to its simplicity, mild reaction conditions, and excellent yields. The choice of method will ultimately depend on the specific UDP-sugar target, the required scale of synthesis, and the available laboratory resources.
References
- 1. Improved synthesis of UDP-2-(2-ketopropyl)galactose and a first synthesis of UDP-2-(2-ketopropyl)glucose for the site-specific linking of biomolecules via modified glycan residues using glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of UMP-Morpholidate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. UMP-morpholidate (Uridine 5'-monophosphomorpholidate), a key reactant in the synthesis of UDP-sugar nucleotides, requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential safety and logistical information, offering a clear, step-by-step procedure for the proper disposal of this compound.
Core Safety and Handling Information
| Category | Information | Source |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, dust mask type N95 (US) | [1] |
| Storage Class Code | 11 - Combustible Solids | [1] |
| Storage Temperature | −20°C | |
| Appearance | Powder |
Step-by-Step Disposal Protocol
In the absence of explicit instructions from a Safety Data Sheet (SDS) for this compound, the following general procedure for disposing of novel or uncharacterized chemical compounds should be strictly followed. This protocol is designed to meet high safety standards and ensure compliance with institutional and regulatory guidelines.
Step 1: Initial Assessment and Containment
-
Treat as Hazardous Waste: Assume this compound waste is hazardous.
-
Use Appropriate Containers: Collect waste in a chemically compatible, leak-proof container with a secure cap. Ensure the container is in good condition.
-
Leave Headroom: Do not fill the container to the brim. Leave at least 10% of headspace to accommodate any potential pressure changes.
Step 2: Labeling and Documentation
-
Immediate and Clear Labeling: As soon as waste is generated, label the container with "Hazardous Waste," the full chemical name ("this compound" or "Uridine 5'-monophosphomorpholidate"), and the date of accumulation.
-
List all Components: If the waste is a solution, list all constituents and their estimated concentrations.
-
Maintain a Log: Keep a detailed record of the waste generated, including the chemical name, quantity, and date.
Step 3: Segregation and Storage
-
Segregate Incompatible Chemicals: Store the this compound waste container separately from incompatible materials to prevent dangerous reactions.
-
Designated Storage Area: Store the container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Complete Information: Furnish the EHS contact with all the information you have gathered, including the chemical name, quantity, and any known properties.
-
Follow Institutional Procedures: Adhere to all specific protocols and timelines provided by your EHS department for waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling UMP-morpholidate
Essential Safety and Handling Guide for UMP-morpholidate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound (Uridine 5'-monophosphomorpholidate). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection of PPE is based on the potential hazards of the substance, which is a combustible solid.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Respiratory Protection | N95-rated dust mask | Minimizes the risk of inhaling fine particles of the solid compound. |
| Body Protection | Standard laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
Health and Safety Information
While a comprehensive toxicological profile for this compound is not fully established, it is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3). Therefore, precautions should be taken to avoid ignition sources and release into the environment.
| Hazard Classification | Description |
| Physical Hazard | Combustible Solid |
| Health Hazard | (Not fully classified) |
| Environmental Hazard | WGK 3: Highly hazardous for water |
Operational Plan for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
3.1. Pre-Operational Checks
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.
-
Prepare Work Area: Conduct all handling of solid this compound in a well-ventilated area, preferably within a chemical fume hood to control dust.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Review Procedure: Mentally walk through the entire experimental protocol before beginning any physical work.
3.2. Handling Procedure
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper. Avoid creating dust clouds.
-
Transfer: Gently transfer the solid to the reaction vessel. Use a spatula or other appropriate tool to minimize spillage.
-
Dissolving: If dissolving the solid, add the solvent slowly to the vessel containing the this compound to prevent splashing.
-
Reaction Setup: Securely clamp the reaction vessel in place before initiating the reaction.
3.3. Post-Handling
-
Decontamination: Thoroughly clean the work area, including the balance and any surfaces that may have come into contact with this compound.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
-
Storage: Store unused this compound in a tightly sealed container in a designated, well-ventilated, and cool area. For long-term storage, -80°C is recommended; for short-term, -20°C, protected from light.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation
-
Solid Waste: Collect any unused this compound, contaminated weigh boats, and disposable lab supplies (e.g., gloves, wipes) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container for liquids.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "this compound" and appropriate hazard warnings.
-
Storage of Waste: Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.
-
Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of the safety procedures for handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
